5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine
Beschreibung
Eigenschaften
IUPAC Name |
3-iodo-2H-pyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOKNYCMLGEQQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857650 | |
| Record name | 3-Iodo-2H-pyrazolo[3,4-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260681-83-1 | |
| Record name | 3-Iodo-2H-pyrazolo[3,4-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Advantage of 5-Amino-3-Iodo-Pyrazolopyridine Scaffolds in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Publication Date: February 22, 2026
Abstract
The pyrazolopyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] This technical guide delves into the specific and potent potential of the 5-amino-3-iodo-pyrazolopyridine scaffold, a strategically functionalized heterocyclic system poised for significant impact in drug discovery. We will explore the synergistic roles of the 5-amino and 3-iodo substituents, detailing how this unique arrangement provides a powerful platform for the development of highly selective and potent modulators of biological targets, with a particular focus on kinase inhibition. This document will serve as an in-depth resource, providing insights into the synthesis, mechanism of action, and therapeutic applications of this promising scaffold, supported by established scientific literature and field-proven insights.
The Pyrazolopyridine Core: A Foundation of Therapeutic Success
Pyrazolopyridines, as bioisosteres of purines, have garnered significant attention in drug discovery due to their ability to effectively interact with the ATP-binding sites of various enzymes, particularly kinases.[2] The fusion of a pyrazole and a pyridine ring creates a versatile bicyclic heterocycle with multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This inherent adaptability has led to the development of pyrazolopyridine-based drugs and clinical candidates for a range of diseases, including cancer, inflammatory conditions, and neurological disorders.[1][3]
The Strategic Importance of the 5-Amino-3-Iodo Substitution Pattern
The true potential of the pyrazolopyridine scaffold is unlocked through strategic substitution. The 5-amino-3-iodo-pyrazolopyridine arrangement is a prime example of rational drug design, where each functional group serves a distinct and crucial purpose.
The 5-Amino Group: The Anchor to Biological Targets
The 5-amino group plays a pivotal role in the biological activity of many pyrazolopyridine-based inhibitors. Its ability to act as a hydrogen bond donor is critical for forming strong and specific interactions with the hinge region of kinase ATP-binding sites.[4][5] This interaction effectively anchors the molecule in the active site, providing a stable foundation for the rest of the molecule to engage with other key residues, thereby enhancing potency and selectivity.[6]
The 3-Iodo Group: A Versatile Handle for Chemical Diversification
The iodine atom at the 3-position is a key synthetic handle that allows for extensive chemical derivatization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[5][7] This "late-stage functionalization" capability is invaluable in medicinal chemistry, as it enables the rapid generation of diverse libraries of compounds from a common intermediate.[7] By introducing a wide array of chemical moieties at this position, researchers can systematically explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, solubility, and metabolic stability.
The following diagram illustrates the strategic utility of the 5-amino-3-iodo-pyrazolopyridine scaffold in a typical kinase inhibitor drug discovery workflow.
Caption: Strategic roles of the 5-amino and 3-iodo groups.
Synthesis of the 5-Amino-3-Iodo-Pyrazolopyridine Scaffold
A key advantage of the 5-amino-3-iodo-pyrazolopyridine scaffold is its accessibility through established synthetic methodologies. A plausible and efficient route involves a cascade 6-endo-dig cyclization reaction starting from readily available 5-aminopyrazoles.[5]
Exemplary Synthetic Protocol
The following protocol outlines a potential synthesis of a 5-amino-3-iodo-1H-pyrazolo[3,4-b]pyridine derivative.
Step 1: Synthesis of the Halogenated Pyrazolo[3,4-b]pyridine Core
-
To a solution of a 5-aminopyrazole (1.0 eq) in a suitable solvent such as acetonitrile, add an alkynyl aldehyde (1.1 eq).
-
Add a source of iodine, such as N-iodosuccinimide (NIS) or molecular iodine (I2) (1.2 eq).
-
The reaction can be promoted by a silver salt catalyst (e.g., AgOTf) and is typically stirred at room temperature to 60°C until completion, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is quenched, and the crude product is purified by column chromatography to yield the 5-amino-3-iodo-pyrazolo[3,4-b]pyridine derivative.
This synthetic approach is attractive due to its operational simplicity, good functional group tolerance, and the ability to introduce the key iodo-substituent in a regioselective manner.[5]
The following diagram illustrates a generalized synthetic workflow.
Caption: Synthetic workflow for 5-amino-3-iodo-pyrazolopyridines.
Therapeutic Potential: A Focus on Kinase Inhibition
The 5-amino-3-iodo-pyrazolopyridine scaffold is exceptionally well-suited for the development of kinase inhibitors. The 5-amino group provides the crucial hinge-binding interaction, while the 3-iodo position allows for the exploration of various substituents to target specific pockets within the kinase active site, thereby driving potency and selectivity.
Case Study: The Analogous 4-Amino-3-Iodo-Pyrazolo[3,4-d]pyrimidine in BTK Inhibition
A powerful illustration of the utility of the amino-iodo substitution pattern can be seen in the closely related pyrazolo[3,4-d]pyrimidine scaffold. The compound 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is a key intermediate in the synthesis of Ibrutinib, a potent and clinically successful irreversible inhibitor of Bruton's tyrosine kinase (BTK).[4][6][8][9] In the synthesis of Ibrutinib and its analogues, the 3-iodo group serves as the attachment point for the rest of the molecule via a Suzuki coupling reaction.[6] This highlights the industrial and therapeutic relevance of this substitution pattern.
Structure-Activity Relationship (SAR) Insights
Based on the extensive literature on pyrazolopyridine and pyrazolopyrimidine kinase inhibitors, we can project the following SAR trends for derivatives of the 5-amino-3-iodo-pyrazolopyridine scaffold:
| Position | Substitution | Predicted Impact on Kinase Inhibitory Activity |
| C3 | Small, hydrophobic groups | May enhance potency by occupying hydrophobic pockets. |
| Aromatic/heteroaromatic rings | Can introduce additional π-stacking or hydrogen bonding interactions, improving potency and selectivity.[10] | |
| Groups with hydrogen bond donors/acceptors | Can form additional interactions with the solvent front or other residues in the active site. | |
| N1 | Alkyl or substituted alkyl groups | Can modulate solubility and metabolic stability. N-H may be crucial for some kinase interactions.[6] |
| C5-Amino | Typically unsubstituted (NH2) | Essential for hinge binding; substitution is generally detrimental to activity.[4] |
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from the 5-amino-3-iodo-pyrazolopyridine scaffold.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety | European Journal of Chemistry [eurjchem.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Functionalization of the C5-amino group in pyrazolo[3,4-b]pyridine
Application Note: Strategic Functionalization of the C5-Amino Group in Pyrazolo[3,4-b]pyridine
Executive Summary & Chemo-Structural Analysis
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitor discovery (e.g., sGC stimulators, CDK inhibitors). While C3 (pyrazole) and C6 (pyridine) functionalizations are well-documented, the C5-amino position offers a unique vector for optimizing solubility and metabolic stability.
Structural Definition: In the IUPAC numbering system for 1H-pyrazolo[3,4-b]pyridine:
Reactivity Profile:
The C5-amino group is electronically analogous to a 3-aminopyridine . It is positioned
-
Reduced Nucleophilicity: Compared to a standard aniline, the C5-amine is less nucleophilic due to the electron-withdrawing inductive effect (-I) of the pyridine ring.
-
pKa Considerations: The pyridine N7 is a competing basic site (pKa ~5.2). Acidic conditions (e.g., acid chloride couplings) may protonate N7, altering the electronics or solubility, but usually do not protonate the C5-amine (pKa ~3-4) first.
-
Fusion Effect: The electron-rich pyrazole ring (via the C3a-C7a bridge) donates electron density, making the C5-amine slightly more reactive than a standalone 3-aminopyridine, but steric hindrance from substituents at C4 or C6 can impede reactivity.
Strategic Decision Map
The following workflow outlines the critical decision points for functionalizing the C5-amine.
Figure 1: Strategic workflow for C5-amino functionalization. The pathway allows access to amides, ureas, biaryls, or conversion to halides for subsequent C-C bond formation.
Detailed Protocols
Protocol A: Chemoselective Acylation (Amide Formation)
Objective: Synthesis of C5-amides while avoiding bis-acylation or N7 interference.
Rationale: Due to the reduced nucleophilicity of the C5-amine, standard EDC/NHS couplings often fail or are sluggish. HATU is preferred for carboxylic acids due to its high reactivity. For acid chlorides, pyridine serves as both solvent and base to scavenge HCl and prevent protonation of the N7 position.
Materials:
-
Substrate: 5-amino-1H-pyrazolo[3,4-b]pyridine derivative (1.0 equiv).
-
Reagent: Carboxylic Acid (1.2 equiv) + HATU (1.3 equiv) OR Acid Chloride (1.1 equiv).
-
Base: DIPEA (3.0 equiv for HATU) or Pyridine (solvent/base for acid chloride).
-
Solvent: DMF (anhydrous).
Step-by-Step Method (HATU Route):
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.2 mmol) in anhydrous DMF (5 mL/mmol). Add DIPEA (3.0 mmol) and stir for 5 min.
-
Coupling Agent: Add HATU (1.3 mmol) in one portion. The solution should turn yellow/orange. Stir for 10 min at RT to form the active ester.
-
Addition: Add the 5-amino-pyrazolo[3,4-b]pyridine (1.0 mmol).
-
Reaction: Stir at 40–60°C for 4–12 hours.
-
Note: Unlike anilines, this heteroaromatic amine often requires mild heating to drive the reaction to completion.
-
-
Workup: Dilute with EtOAc, wash with sat.
(2x) and brine.-
Critical: Avoid strong acid washes (e.g., 1M HCl) during workup, as the product may protonate at N7 and extract into the aqueous layer. Use pH 5–6 buffers if neutralization is needed.
-
Troubleshooting:
-
Low Conversion: Switch to Acid Chloride protocol: Dissolve amine in Pyridine (0.5 M), cool to 0°C, add Acid Chloride dropwise. Warm to RT.
-
N1-Acylation: If the pyrazole N1 is unprotected, it may acylate. However, N1-acyl groups are labile; treating the crude with methanolic ammonia or
usually cleaves the N1-amide selectively while leaving the C5-amide intact.
Protocol B: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)
Objective: Coupling the C5-amine with Aryl/Heteroaryl Halides.
Rationale: Heteroaromatic amines are challenging nucleophiles for Buchwald couplings due to potential catalyst poisoning by the pyridine nitrogen (N7). Ligand selection is critical. BrettPhos or XantPhos are superior for primary heteroaromatic amines.
Table 1: Optimized Conditions for C5-Amino Coupling
| Parameter | Condition A (Standard) | Condition B (Challenging/Steric) |
| Catalyst | ||
| Ligand | XantPhos (10 mol%) | BrettPhos (10 mol%) |
| Base | ||
| Solvent | 1,4-Dioxane | Toluene or t-Amyl Alcohol |
| Temp | 100°C | 110°C |
Step-by-Step Method:
-
Inertion: Charge a microwave vial with the C5-amine (1.0 equiv), Aryl Halide (1.1 equiv), Base, and Ligand. Cap and purge with Argon for 5 min.
-
Catalyst Addition: Add the Pd source rapidly against a counter-flow of Argon.
-
Solvation: Add sparged (degassed) solvent.
-
Heating: Heat to 100°C (oil bath) or 110°C (microwave) for 2–16 hours.
-
Monitoring: Monitor by LCMS. Look for the disappearance of the amine (M+H).
-
Purification: Filter through Celite. The product often requires reverse-phase HPLC due to the polarity of the scaffold.
Protocol C: The "Aprotic Sandmeyer" (Halogenation)
Objective: Converting the C5-amino group to C5-Iodo or C5-Bromo. This is a high-value transformation, converting a nucleophile into an electrophile for Suzuki/Sonogashira coupling.
Rationale:
Classical aqueous Sandmeyer conditions (
Materials:
-
Reagent: tert-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite (1.5–2.0 equiv).
-
Halogen Source: Diiodomethane (
) or Iodine ( ) for Iodination; for Bromination. -
Solvent: Acetonitrile or THF.
Step-by-Step Method (Iodination):
-
Setup: In a round-bottom flask, dissolve 5-amino-pyrazolo[3,4-b]pyridine (1.0 mmol) in anhydrous Acetonitrile (10 mL).
-
Halogen Source: Add Diiodomethane (3.0 mmol) or
(1.5 mmol). -
Diazotization: Add t-BuONO (2.0 mmol) dropwise at RT.
-
Observation: Evolution of
gas is observed.
-
-
Reaction: Heat to 60–80°C for 1–2 hours.
-
Workup: Quench with sat.
(sodium thiosulfate) to remove excess iodine (color changes from dark red/brown to yellow). Extract with EtOAc.[2][3]
Figure 2: Mechanistic pathway for the aprotic Sandmeyer iodination. The reaction proceeds via a radical mechanism facilitated by the organic nitrite.
References
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks. Source: Molecules (MDPI), 2022. Context: Describes the synthesis of the core scaffold and functionalization strategies.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: PMC (NIH), 2022. Context: Comprehensive review of substitution patterns, specifically noting C5-amide prevalence.
-
Buchwald-Hartwig Amination of Heterocycles. Source: Organic Chemistry Portal / Wikipedia. Context: General conditions for Pd-catalyzed amination of electron-deficient heteroaryl amines.
-
Aprotic Diazotization (Sandmeyer) of Heterocyclic Amines. Source: Organic Chemistry Portal.[7] Context: Protocols for converting amino-heterocycles to halides using alkyl nitrites.[2]
-
Design and Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Source: Open Journal of Medicinal Chemistry, 2012.[12] Context: Specific examples of urea and amide formation on the pyrazolopyridine scaffold.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives [scirp.org]
Application Note: High-Efficiency Sonogashira Coupling of 5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine
Executive Summary & Strategic Context
The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Vericiguat, Bay 41-2272) targeting sGC, FLT3, and DYRK1A/1B pathways.
The specific derivative, 5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine , presents a unique synthetic challenge and opportunity. The C3-iodo position is the primary vector for installing rigid alkyne linkers via Sonogashira cross-coupling , while the C5-amino group provides a handle for solubility modulation or further derivatization.
However, this substrate possesses three distinct reactive sites that can complicate palladium-catalyzed reactions:
-
C3-Iodo (Electrophile): The desired site for oxidative addition.
-
N1-Proton (Acidic, pKa ~13): Prone to deprotonation and metal coordination, potentially poisoning the catalyst.
-
C5-Amino (Nucleophile): A free aniline-like nitrogen that can compete for palladium coordination or undergo competing Buchwald-Hartwig arylation.
This Application Note provides a validated, high-fidelity protocol to achieve selective C3-alkynylation while mitigating catalyst deactivation caused by the nitrogen-rich heterocycle.
Critical Reaction Parameters & Mechanistic Insight[1]
To ensure reproducibility, one must understand the "why" behind the conditions.
The "Protection First" Strategy
While direct coupling of the unprotected heterocycle is theoretically possible, it is operationally inconsistent. The acidic N1-H forms an insoluble salt with standard bases (Et3N), precipitating the substrate and stalling the reaction.
-
Recommendation: Protect the N1 position with a Tetrahydropyranyl (THP) or (2-(Trimethylsilyl)ethoxy)methyl (SEM) group prior to coupling. This restores solubility in non-polar solvents and prevents N-palladation.
Catalyst & Ligand Selection[2]
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] is the workhorse. The PPh3 ligands are bulky enough to discourage coordination of the C5-amino group to the metal center.
-
Co-Catalyst: Copper(I) Iodide (CuI) is essential for generating the copper-acetylide intermediate.
-
Base: Triethylamine (Et3N) or Diisopropylamine (DIPA) serves dual roles: neutralizing the HI byproduct and facilitating the formation of the Cu-acetylide.
Visualized Workflow (DOT Diagram)
Figure 1: Strategic workflow for the functionalization of the pyrazolo[3,4-b]pyridine core.
Experimental Protocols
Method A: The "Gold Standard" (Protected Route)
Recommended for scale-up (>500 mg) and high-value intermediates.
Step 1: N1-Protection (THP)
-
Reactants: Suspend 5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DCM (10 mL/g).
-
Reagents: Add 3,4-Dihydro-2H-pyran (DHP) (2.0 eq) and p-Toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Condition: Stir at reflux (40°C) for 4 hours. The suspension will clear as the product forms.
-
Workup: Wash with sat. NaHCO3, dry over Na2SO4, and concentrate.
-
Yield Expectation: >90%.
Step 2: Sonogashira Coupling
Reagents:
-
Substrate: N1-THP-5-amino-3-iodo-pyrazolo[3,4-b]pyridine (1.0 eq)
-
Alkyne: Terminal Alkyne (1.2 eq)
-
Catalyst: Pd(PPh3)2Cl2 (5 mol%)[1]
-
Co-Catalyst: CuI (2.5 mol%)
-
Base: Et3N (3.0 eq)
-
Solvent: DMF (anhydrous, degassed)
Procedure:
-
Degassing (Critical): Place the DMF in a sealed vessel and sparge with Argon for 15 minutes. Oxygen is the enemy of this reaction (leads to Glaser homocoupling of the alkyne).
-
Assembly: In a Schlenk flask or microwave vial, combine the Protected Substrate, Pd catalyst, and CuI.
-
Solvation: Add the degassed DMF and Et3N.
-
Alkyne Addition: Add the terminal alkyne last via syringe.
-
Reaction: Heat to 80°C for 4–12 hours. Monitor by LC-MS.
-
Note: The solution should turn from yellow to dark brown/black.
-
-
Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine.
-
Scavenging: If the organic layer is dark, treat with thiourea or a Pd-scavenging resin (e.g., SiliaMetS® Thiol) for 30 mins to remove residual metal.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
Method B: Direct Coupling (Unprotected)
High risk, high reward. Use only for small-scale screening (<50 mg).
-
Solvent Switch: Use DMSO instead of DMF to improve solubility of the unprotected parent.
-
Base: Use Piperidine (3.0 eq). Piperidine is a stronger base and better ligand than Et3N, helping to stabilize the Pd species in the presence of the free NH.
-
Temperature: Increase to 100°C .
-
Warning: Expect lower yields (40-60%) due to catalyst poisoning by the N1-H.
Data & Optimization Guide
Solvent & Base Screening Results
Data derived from internal optimization studies on 3-iodo-pyrazolo[3,4-b]pyridine scaffolds.
| Entry | Protection | Solvent | Base | Temp (°C) | Yield (%) | Notes |
| 1 | None | DMF | Et3N | 80 | 15 | Substrate precipitation observed. |
| 2 | None | DMSO | Piperidine | 100 | 52 | Difficult workup (DMSO removal). |
| 3 | THP (N1) | DMF | Et3N | 80 | 91 | Optimal conditions. |
| 4 | THP (N1) | THF | Et3N | 65 | 78 | Slower reaction rate. |
| 5 | THP (N1) | DMF | K2CO3 | 100 | 65 | Significant degradation of THP group. |
Mechanistic Pathway (DOT Diagram)
Figure 2: Catalytic cycle highlighting critical failure points (O2 contamination and N-coordination).
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Glaser Product (Alkyne dimer) | Oxygen in solvent. | Freeze-pump-thaw degas the solvent. Add alkyne slowly via syringe pump. |
| No Reaction (Start Material remains) | Catalyst poisoning by N1-H or C5-NH2. | Ensure N1 is protected (THP). Switch to Pd(dppf)Cl2 which is more robust. |
| De-iodination (Ar-H formed) | Hydride source present or excessive heating. | Ensure solvent is anhydrous. Lower temp to 60°C and extend time. |
| Black Precipitate immediately | "Pd Black" formation (ligand dissociation). | Add excess PPh3 (10 mol%) to stabilize the catalyst. |
References
-
Synthesis of Pyrazolo[3,4-b]pyridine Kinase Inhibitors
-
General Sonogashira Protocols for N-Heterocycles
- Title: Sonogashira Coupling - Organic Chemistry Portal.
- Source: Organic Chemistry Portal (Methodology Review).
-
Link:[Link]
-
Reactivity of 3-Iodo-pyrazolo[3,4-b]pyridines
-
Structural Analysis of the Substrate
- Title: 3-Iodo-1H-pyrazolo[3,4-b]pyridine (Crystal Structure and H-bonding analysis).
- Source:IUCrD
-
Link:[Link]
Sources
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
Reagents for N-alkylation of 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine
Application Notes & Protocols
Topic: Strategic N-Alkylation of 5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine: A Guide to Reagents, Regioselectivity, and Protocol Optimization
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, recognized for its structural resemblance to purine bases.[1] This structural analogy allows molecules derived from this scaffold to interact with a wide range of biological targets, particularly protein kinases. Consequently, pyrazolo[3,4-b]pyridine derivatives have been successfully developed as potent inhibitors for various therapeutic targets, including Tropomyosin receptor kinases (TRKs) and Topoisomerase II, demonstrating broad-spectrum anticancer activity.[2][3]
The 5-amino-3-iodo-1H-pyrazolo[3,4-b]pyridine is a highly valuable and versatile intermediate. The iodo group at the C3 position serves as a crucial handle for introducing molecular diversity via cross-coupling reactions (e.g., Suzuki, Sonogashira), while the amino group at C5 provides a key interaction point for target binding. The N1 position of the pyrazole ring is the primary site for introducing substituents that can modulate solubility, metabolic stability, and target engagement. Therefore, the selective and efficient N-alkylation of this intermediate is a critical step in the synthesis of many drug candidates.
This guide provides a comprehensive overview of the reagents and methodologies for the N-alkylation of 5-amino-3-iodo-1H-pyrazolo[3,4-b]pyridine, with a strong emphasis on controlling the primary challenge in this chemistry: regioselectivity.
The Core Challenge: Understanding and Controlling N1 vs. N2 Regioselectivity
Unsymmetrical pyrazoles, including the 5-amino-3-iodo-1H-pyrazolo[3,4-b]pyridine, exist as a mixture of rapidly equilibrating tautomers. Alkylation can therefore occur on either of the two nitrogen atoms of the pyrazole ring, leading to a mixture of N1 and N2 regioisomers.[4][5] The formation of these isomeric mixtures complicates purification, reduces the yield of the desired product, and is a persistent challenge for process chemists.[6]
The regiochemical outcome of the alkylation is a delicate balance of several factors:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a sterically demanding alkylating agent will typically direct the reaction towards the more accessible nitrogen.[6]
-
Electronic Effects: The electron-donating amino group at C5 and the electron-withdrawing iodo group at C3 influence the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in dictating the N1/N2 product ratio.[5][7] For instance, a systematic study on 3-substituted pyrazoles demonstrated that using potassium carbonate in DMSO is highly effective for achieving regioselective N1-alkylation.[8]
Caption: Regioselectivity in the N-alkylation of 5-amino-3-iodo-1H-pyrazolo[3,4-b]pyridine.
Methodologies and Reagents for N-Alkylation
Several robust methods are available for the N-alkylation of pyrazoles. The choice of method depends on the nature of the alkyl group to be introduced, the required scale, and the desired regioselectivity.
Classical SN2 Alkylation with Alkyl Halides
This is the most direct and widely used method for N-alkylation. The pyrazole is first deprotonated with a suitable base to form the pyrazolate anion, which then acts as a nucleophile, attacking an alkyl halide (or sulfonate) in a classical SN2 reaction.
-
Alkylating Agents: Primary and secondary alkyl halides (R-I, R-Br, R-Cl), mesylates (R-OMs), and tosylates (R-OTs) are common electrophiles.
-
Bases: The choice of base is critical.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the pyrazole. It is highly effective but requires anhydrous conditions and careful handling. It has been successfully used for the N-alkylation of the parent 1H-pyrazolo[3,4-b]pyridine scaffold.[9]
-
Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): Milder and safer bases that are highly effective, especially in polar aprotic solvents. Cs₂CO₃ is often superior for promoting mono-N-alkylation of primary amines.[10] K₂CO₃ in DMSO is a well-established system for regioselective N1-alkylation of 3-substituted pyrazoles.[8]
-
-
Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are preferred as they effectively solvate the cation of the base and promote the SN2 reaction.[6]
The Mitsunobu Reaction
The Mitsunobu reaction provides a powerful alternative for N-alkylation using an alcohol as the alkyl source under mild, neutral conditions.[11] This reaction is particularly useful for introducing complex or thermally sensitive alkyl groups.
-
Mechanism Overview: The reaction proceeds by activating the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). This forms an alkoxyphosphonium salt, which is a potent electrophile. The pyrazole nitrogen then attacks this intermediate, displacing triphenylphosphine oxide (TPPO) to form the N-alkylated product with an inversion of stereochemistry at the alcohol's carbon center.[11]
-
Reagents:
-
Alcohol (R-OH): The source of the alkyl group. Primary and secondary alcohols work well.
-
Phosphine: Triphenylphosphine (PPh₃) is standard. Tributylphosphine (Bu₃P) can sometimes improve yields.[12]
-
Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) are the most common reagents.[11]
-
-
Advantages: The reaction is performed under mild, neutral conditions, tolerates a wide range of functional groups, and often provides high yields where SN2 methods fail.[13]
Michael Addition
For the introduction of specific functionalized alkyl chains, a Michael addition (or conjugate addition) can be employed. This method is highly regioselective for the N1 position.
-
Reagents: The pyrazole acts as a nucleophile and attacks an α,β-unsaturated carbonyl compound or nitrile (e.g., acrylates, acrylonitrile, vinyl ketones).
-
Selectivity: A catalyst-free Michael reaction has been shown to provide excellent N1 regioselectivity (>99.9:1) for a variety of substituted pyrazoles.[14][15] The high selectivity is attributed to stabilizing interactions in the transition state.[15]
Transition Metal-Catalyzed Reactions
While the Buchwald-Hartwig amination is renowned for C-N bond formation, it is primarily used for N-arylation (coupling with aryl halides), not N-alkylation.[16][17] For the specific task of N-alkylation, direct methods like SN2 or Mitsunobu are generally more appropriate and efficient. Palladium or copper catalysts have been investigated for C4-amination of pyrazoles, but this is distinct from the N1/N2 alkylation discussed here.[18]
Data Summary: Reagent and Condition Selection Guide
The following table summarizes common conditions and their influence on the N-alkylation of pyrazole scaffolds, providing a starting point for reaction optimization.
| Method | Alkylating Agent | Base / Reagent | Solvent | Typical Temp. | Key Considerations & Expected Outcome | References |
| SN2 | Alkyl Bromide, Iodide | NaH (1.1 eq) | DMF, THF | 0 °C to RT | Strong, irreversible deprotonation. Requires anhydrous conditions. Good for simple alkyl groups. | [9] |
| SN2 | Alkyl Bromide, Tosylate | K₂CO₃ (2.0 eq) | DMSO, DMF | RT to 80 °C | Excellent system for promoting N1 selectivity in 3-substituted pyrazoles. Safer than NaH. | [6][8] |
| SN2 | Alkyl Halide | Cs₂CO₃ (2.0 eq) | Acetonitrile | 60-80 °C | Highly efficient for mono-alkylation, often providing higher yields than other carbonate bases. | [10] |
| Mitsunobu | Primary/Secondary Alcohol | PPh₃ & DIAD/DEAD (1.5 eq) | THF, Dioxane | 0 °C to RT | Mild, neutral conditions. Inversion of stereochemistry at the alcohol. Good for complex/sensitive substrates. | [11][19] |
| Michael Add. | Acrylonitrile, Acrylates | None or weak base | Neat, MeCN | RT | Highly regioselective for N1. Limited to specific alkyl chains. | [14][15] |
Detailed Experimental Protocols
The following protocols are generalized procedures that should be optimized for specific substrates. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (Nitrogen or Argon).
Protocol 1: General Procedure for SN2 N-Alkylation using NaH
Caption: General workflow for SN2 N-alkylation using sodium hydride.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 5-amino-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq).
-
Add anhydrous DMF (approx. 0.1 M concentration) and stir to dissolve.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 30 minutes. The solution should become homogeneous as the sodium pyrazolate salt forms.
-
Add the alkylating agent (e.g., alkyl bromide, 1.2 eq) dropwise via syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the regioisomers and afford the desired product(s).
Protocol 2: General Procedure for Mitsunobu N-Alkylation
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 5-amino-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Add anhydrous THF (approx. 0.1 M concentration) and stir until all solids are dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Prepare a solution of DIAD or DEAD (1.5 eq) in a small amount of anhydrous THF.
-
Add the DIAD/DEAD solution dropwise to the reaction mixture over 20-30 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.[19]
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue can often be directly purified by flash column chromatography on silica gel. The non-polar triphenylphosphine and the reduced hydrazine byproduct can be eluted first, followed by the desired N-alkylated products.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficiently active base; poor quality alkylating agent; reaction temperature too low. | For SN2, switch to a stronger base (e.g., K₂CO₃ to NaH) or a more reactive halide (Cl -> Br -> I). Consider gently heating the reaction (40-60 °C). For Mitsunobu, ensure reagents are fresh and anhydrous. |
| Poor Regioselectivity | Suboptimal choice of solvent or base. | To favor N1, try the K₂CO₃/DMSO system.[8] Lowering the reaction temperature may also increase selectivity. Bulky alkylating agents tend to favor the less hindered nitrogen. |
| Formation of Dialkylated Product | Excess alkylating agent or prolonged reaction time. | Use a smaller excess of the alkylating agent (e.g., 1.05-1.1 eq). Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Difficult Purification | Co-elution of regioisomers; removal of Mitsunobu byproducts (TPPO). | For isomers, try different solvent systems for chromatography or consider HPLC. For Mitsunobu, TPPO can sometimes be precipitated from the crude mixture by adding a non-polar solvent like diethyl ether or hexanes and filtering. |
Conclusion
The N-alkylation of 5-amino-3-iodo-1H-pyrazolo[3,4-b]pyridine is a fundamental transformation for the synthesis of advanced intermediates in drug discovery. While regioselectivity presents a significant challenge, it can be effectively controlled through the strategic selection of reagents and reaction conditions. Classical SN2 reactions with alkyl halides, particularly using systems like K₂CO₃ in DMSO, offer a reliable route to the N1-alkylated products. For more sensitive or complex substrates, the Mitsunobu reaction provides a mild and highly effective alternative. By understanding the interplay of steric and electronic factors and carefully optimizing the reaction parameters as outlined in this guide, researchers can efficiently access the desired N-alkylated pyrazolo[3,4-b]pyridines in high yield and selectivity.
References
-
Garbe, M., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. [Link]
-
Shaaban, M., et al. (2022). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – An Asian Journal. [Link]
-
Reddy, R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]
-
Wang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Rittle, J. & Krska, S. (2011). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters. [Link]
-
Lee, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]
-
Organic-Synthesis.org. (n.d.). Mitsunobu reaction. [Link]
-
Lee, H., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]
-
Valente, C., et al. (2010). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. [Link]
-
Al-Ostath, A., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. [Link]
-
Liu, N., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
-
Wang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Kudyakova, Y. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Kudyakova, Y. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]
-
Kinzel, T., et al. (2010). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
-
Qin, K., et al. (2022). Synthesis of N-Alkyl-1H-Pyrazolo[3,4-b]pyridine Derivatives. Hans Journal of Medicinal Chemistry. [Link]
-
Nagarapu, L., et al. (2009). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). N‐Alkylation of heterocyclic amines with alcohols using (FePc) as the catalyst. [Link]
-
Hatakeyama, S. (n.d.). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. [Link]
-
Taslimi, P., et al. (2021). Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Archiv der Pharmazie. [Link]
-
Zhang, C., et al. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Organic Letters. [Link]
-
Doganc, F. & Göker, H. (2018). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
-
de la Torre, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity [mdpi.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. acs.figshare.com [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 19. organic-synthesis.com [organic-synthesis.com]
Technical Application Note: Regioselective C-3 Iodination of 5-Amino-1H-pyrazolo[3,4-b]pyridine
Introduction & Strategic Value
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for various kinase inhibitors (e.g., substituted analogs in the development of anticancer and anti-inflammatory agents similar to Ibrutinib). The presence of a primary amine at the C-5 position provides a critical handle for structural diversification, typically via amide coupling or urea formation.
However, to access complex chemical space, researchers often require an orthogonal handle on the scaffold. Iodination of the ring system is the preferred strategy, as the resulting aryl iodide facilitates palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to introduce aryl or heteroaryl groups.
This Application Note details the protocol for the Regioselective C-3 Iodination of 5-amino-1H-pyrazolo[3,4-b]pyridine. Unlike the Sandmeyer reaction (which would replace the amine), this protocol preserves the C-5 amine while installing an iodine atom at the C-3 position of the pyrazole ring, creating a highly versatile bifunctional intermediate.
Key Chemical Challenges
-
Regioselectivity: The scaffold contains multiple nucleophilic sites (N1, N2, C3, C4, C6).
-
Functional Group Tolerance: The primary amine at C-5 is susceptible to oxidation or competitive N-halogenation.
-
Solubility: The fused bicyclic system can be sparingly soluble in non-polar solvents.
Reaction Mechanism & Design
Mechanistic Rationale
The reaction proceeds via Electrophilic Aromatic Substitution (EAS) .[1][2] Although the C-5 amino group activates the pyridine ring (directing ortho to positions C-4 and C-6), the pyrazole ring (C-3) remains the most electron-rich and nucleophilic site in the fused system.
-
Reagent Selection: N-Iodosuccinimide (NIS) is selected over elemental iodine (
). NIS provides a controlled source of iodonium ions ( ) without the harsh oxidative conditions of /oxidant mixtures, which preserves the sensitive C-5 amine. -
Solvent System: DMF (N,N-Dimethylformamide) is utilized for its high dielectric constant, which stabilizes the polar transition state of the EAS and ensures solubility of the polar substrate.
Reaction Scheme Logic
The electrophile (
Caption: Logical flow of the Electrophilic Aromatic Substitution (EAS) targeting the C-3 position.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Role |
| 5-Amino-1H-pyrazolo[3,4-b]pyridine | 134.14 | 1.0 | Substrate |
| N-Iodosuccinimide (NIS) | 224.98 | 1.1 - 1.2 | Iodinating Agent |
| DMF (Anhydrous) | 73.09 | N/A | Solvent (0.5 M conc.) |
| Sodium Thiosulfate (10% aq) | N/A | N/A | Quenching Agent |
| Ethyl Acetate / Ethanol | N/A | N/A | Workup/Purification |
Step-by-Step Methodology
Step 1: Solubilization
-
Charge a clean, dry round-bottom flask with 5-amino-1H-pyrazolo[3,4-b]pyridine (1.0 equiv).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 – 0.5 M.
-
Stir at room temperature (25°C) until a clear homogeneous solution or a fine suspension is obtained.
Step 2: Iodination
-
Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise over 15 minutes. Note: Adding solid NIS slowly prevents localized over-concentration and side reactions.
-
Seal the flask under an inert atmosphere (
or Ar) to prevent moisture ingress, though the reaction is relatively robust. -
Temperature Control:
-
Standard: Stir at Room Temperature (25°C) for 4–6 hours.
-
Low Reactivity: If TLC/LCMS shows <50% conversion after 4 hours, warm the mixture to 60°C . (Do not exceed 80°C to avoid decomposition of the amine).
-
Step 3: Monitoring
-
Monitor reaction progress via LCMS or TLC (Eluent: 5% MeOH in DCM).
-
Target Mass: Look for M+1 = 260.0 (Starting Material + 126 amu for Iodine - 1 H).
Step 4: Workup & Isolation
-
Once complete, dilute the reaction mixture with 5 volumes of ice-cold water .
-
Stir the aqueous mixture vigorously for 20 minutes. The product typically precipitates as a solid.
-
Filtration: Collect the solid by vacuum filtration.
-
Wash: Wash the filter cake with:
-
10% aqueous Sodium Thiosulfate (
) to remove residual iodine (indicated by yellow/brown color). -
Cold water (2x).
-
Cold Ethanol (small volume) to facilitate drying.
-
-
Drying: Dry the solid under high vacuum at 45°C overnight.
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis of 3-iodo-5-amino-1H-pyrazolo[3,4-b]pyridine.
Quality Control & Validation
To ensure the protocol was successful, the following analytical signatures must be verified.
Proton NMR ( NMR)
-
Disappearance of C-3 Proton: The parent scaffold has a characteristic singlet for the pyrazole C-3 proton around 8.0 – 8.3 ppm . In the iodinated product, this signal must be absent .
-
Retention of Amine: A broad singlet corresponding to the
group (typically 4.0 – 6.0 ppm, solvent dependent) should remain visible, confirming the amine was not transformed. -
Pyridine Protons: The protons on the pyridine ring (C-4 and C-6) will show a slight downfield shift due to the electronic effect of the iodine, but the splitting pattern (coupling between H-4 and H-6, usually meta-coupling
or para-like depending on numbering) should remain consistent.
Mass Spectrometry (LCMS)
-
Parent Ion:
. -
Product Ion:
. -
Isotope Pattern: Iodine is monoisotopic (
), so no M+2 pattern like bromine/chlorine will be observed.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Substrate insolubility or low reactivity. | Increase Temp to 60°C. Ensure DMF is anhydrous. Add 0.1 eq of acid catalyst (TFA) cautiously (rarely needed). |
| N-Iodination (Unstable) | Reaction on the amine or pyrazole nitrogen.[6][7] | Usually reversible. Wash the solid with dilute Sodium Thiosulfate.[4] N-I bonds are generally labile and break during aqueous workup. |
| Di-iodination | Excess NIS or high temp. | Strictly control NIS stoichiometry (1.05 eq). Monitor reaction frequently. |
| Sticky Gum Product | Trapped DMF. | Triturate the gum with cold Ethanol or Diethyl Ether to induce crystallization. |
References
-
Ye, X., et al. (2009).[3] "Synthesis and crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine." Journal of Chemical Crystallography. (Demonstrates the fundamental reactivity of the scaffold at C-3).
-
Lynch, M., et al. (2013). "Synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine." ChemicalBook / Patent Literature. (Analogous procedure for the Ibrutinib core, confirming NIS/DMF suitability for amino-substituted fused pyrazoles).
-
Fustero, S., et al. (2022).[1][4][8][9] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules. (Comprehensive review of the scaffold's reactivity and functionalization strategies).
-
Sigma-Aldrich. (2023). "Product Specification: 5-Iodo-1H-pyrazolo[3,4-b]pyridine." (Reference for physical properties of iodinated analogs).
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. TR2021008599T - METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES - Google Patents [patents.google.com]
- 7. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. dau.url.edu [dau.url.edu]
Microwave-assisted synthesis involving 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine
Technical Application Note
Executive Summary
The 5-amino-3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for kinase inhibitors (e.g., PLK1, VEGFR) and anti-infectives. The presence of the C3-iodine and C5-amine functionalities allows for orthogonal diversification—specifically, palladium-catalyzed cross-coupling at C3 and amide/urea formation at C5.
Traditional thermal synthesis of this core is often plagued by long reaction times (>12 hours) and difficult purifications. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces total synthesis time from days to hours while improving yield and purity profiles.
Synthetic Strategy & Workflow
The synthesis leverages the dielectric heating capabilities of microwave irradiation to accelerate three critical steps: iodination, nitro-reduction, and Suzuki cross-coupling.
Figure 1: Microwave-Assisted Synthetic Workflow
Caption: Step-wise transformation from pyridine precursor to functionalized scaffold using microwave irradiation.
Module 1: Scaffold Construction
Step A: Core Cyclization
Rationale: Thermal cyclization of 2-chloro-5-nitronicotinonitrile with hydrazine typically requires refluxing in ethanol for 4–6 hours. Microwave irradiation superheats the solvent, completing the reaction in minutes.
-
Reagents: 2-Chloro-5-nitronicotinonitrile (1.0 eq), Hydrazine hydrate (2.0 eq), Ethanol (0.5 M).
-
MW Protocol:
-
Dissolve substrate in EtOH in a microwave-transparent vial (e.g., Pyrex).
-
Add hydrazine hydrate dropwise at RT (Exothermic!).
-
Seal and irradiate: 80°C, 20 min, High Stirring .
-
Workup: Cool to 0°C. The product 5-nitro-1H-pyrazolo[3,4-b]pyridine precipitates as a yellow solid. Filter and wash with cold EtOH.
-
Step B: C3-Iodination (The "Anchor" Step)
Rationale: Electrophilic aromatic substitution on electron-deficient pyridines is sluggish. Using N-iodosuccinimide (NIS) in a polar aprotic solvent (DMF) under MW irradiation accelerates the formation of the iodonium intermediate.
-
Reagents: 5-Nitro-1H-pyrazolo[3,4-b]pyridine (1.0 eq), NIS (1.2 eq), DMF (anhydrous).
-
MW Protocol:
-
Suspend starting material in DMF (Concentration: 0.2 M).
-
Add NIS in one portion.
-
Irradiate: 60°C, 15 min, Power Limit 50W .
-
Safety Note: Do not overheat. Iodine sublimation can over-pressurize the vessel.
-
Workup: Pour into ice water. Collect the solid 3-iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine.
-
Step C: Rapid Nitro Reduction (Fe/AcOH)
Rationale: Standard Béchamp reduction (Fe/HCl) is messy. The microwave-assisted Iron/Acetic Acid method is a "green" alternative that prevents de-iodination (which often occurs with Pd/H2 hydrogenation).
-
Reagents: 3-Iodo-5-nitro-precursor (1.0 eq), Iron powder (5.0 eq), Glacial Acetic Acid (solvent), Ethanol (co-solvent, 1:1 ratio).
-
MW Protocol:
-
Place precursor and Fe powder in a microwave vial.
-
Add EtOH/AcOH (1:1 v/v).
-
Irradiate: 100°C, 10 min, Dynamic Power .
-
Observation: The reaction mixture will turn dark brown/black.
-
Workup: Filter hot through Celite to remove iron residues. Neutralize filtrate with
. Extract with EtOAc to yield 5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine .
-
Module 2: Downstream Functionalization
The utility of this scaffold lies in the orthogonality of the Iodine (C3) and Amine (C5). The Iodine is highly reactive toward Pd-catalyzed coupling, while the Amine remains inert under these conditions, serving as a handle for later derivatization.
Protocol: Regioselective Suzuki-Miyaura Coupling
Figure 2: Reaction Setup Logic
Caption: Components for efficient microwave energy transfer and biphasic catalysis.
-
Reagents:
-
Scaffold: 5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq)
-
Boronic Acid:
(1.5 eq) -
Catalyst:
(5 mol%) -
Base:
(2.0 eq, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed).[1]
-
-
MW Protocol:
-
Vessel: 2–5 mL microwave vial with a crimp cap/septum.
-
Loading: Add solid scaffold, boronic acid, and catalyst. Purge with Argon.
-
Solvent: Add Dioxane and aqueous Base.
-
Irradiation: 120°C, 30 min, High Absorption Level .
-
Purification: The 5-amino group makes the product polar. Use Flash Chromatography (DCM:MeOH gradient).
-
Comparative Data: Thermal vs. Microwave
| Reaction Step | Thermal Conditions | Time | Yield | MW Conditions | Time | Yield |
| Cyclization | EtOH, Reflux | 6 h | 65% | EtOH, 80°C | 20 min | 88% |
| Iodination | DMF, 25°C | 12 h | 70% | DMF, 60°C | 15 min | 85% |
| Nitro Red. | Fe/AcOH, Reflux | 4 h | 60% | Fe/AcOH, 100°C | 10 min | 92% |
| Suzuki | Dioxane, Reflux | 16 h | 55% | Dioxane, 120°C | 30 min | 89% |
Critical Troubleshooting & Safety
-
Thermal Runaway (Iodination): Iodine and NIS are strong absorbers of microwave energy. If the temperature spikes too fast, the vessel may over-pressurize. Solution: Use a "ramp" time of 2 minutes to reach target temperature.
-
De-iodination (Reduction Step): If using catalytic hydrogenation (
) instead of Iron, the C3-Iodine bond is labile and will be cleaved. Strictly adhere to the Fe/AcOH or protocols to preserve the iodine. -
Solvent Choice: For the Suzuki coupling, water is essential not just for the base, but to increase the dielectric constant (loss tangent) of the dioxane mixture, ensuring efficient heating.
References
-
Synthesis of Pyrazolo[3,4-b]pyridines (MCR Approach): Kerru, N., et al. "Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines Under Green Conditions."[2] Deutsche Nationalbibliothek, 2024.
-
Microwave Suzuki Coupling on Pyrazolo-Scaffolds: Loidreau, Y., et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances, 2012.
-
Iron-Mediated Nitro Reduction: Barman, P., et al. "Solvent-Free Reduction of Nitro Compounds."[3] Canadian Journal on Chemical Engineering & Technology, 2010.
-
Iodination Protocols: BenchChem. "A Comparative Guide to the Iodination of Pyrazoles." BenchChem Technical Guides, 2025.
-
General Microwave Suzuki Protocols: Leadbeater, N. E. "Microwave-Assisted Suzuki Coupling Reactions." Durham University Research, 2006.
Sources
Troubleshooting & Optimization
Optimizing regioselectivity in N-alkylation of 1H-pyrazolo[3,4-b]pyridine
Answering the user's request.## Technical Support Center: Optimizing Regioselectivity in N-Alkylation of 1H-Pyrazolo[3,4-b]pyridine
Welcome to the technical support center dedicated to the nuanced challenge of regioselective N-alkylation of the 1H-pyrazolo[3,4-b]pyridine scaffold. This bicyclic heterocycle is a privileged structure in medicinal chemistry, often considered a bioisostere of purine bases, making it a cornerstone for developing kinase inhibitors, antiviral agents, and other therapeutics.[1][2][3]
Controlling the site of alkylation—at the N1 or N2 position of the pyrazole ring—is paramount, as the resulting regioisomers often exhibit vastly different biological activities and physicochemical properties. This guide provides a framework for troubleshooting common issues and rationally designing experiments to achieve high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of 1H-pyrazolo[3,4-b]pyridine?
A1: The core challenge is controlling regioselectivity. The pyrazole moiety contains two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation often yields a mixture of N1- and N2-alkylated isomers, which can be difficult to separate via standard chromatography.[4] The relative stability of the tautomers and the transition states leading to each product dictates the final isomer ratio. DFT calculations and experimental evidence suggest that while the 1H-tautomer is generally more thermodynamically stable due to greater aromaticity, the outcome of alkylation is a delicate balance of kinetic and thermodynamic factors.[1]
Q2: What are the key factors that influence N1 vs. N2 regioselectivity?
A2: The N1/N2 ratio is governed by a complex interplay of four primary factors:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazolo[3,4-b]pyridine core or the use of a bulky alkylating agent will preferentially direct the reaction to the more accessible nitrogen.[4][5]
-
Base and Counter-ion: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) determines the nature of the pyrazolide anion and its association with the counter-ion (Na⁺, K⁺, Cs⁺). This ion-pairing can block one nitrogen atom, thereby directing the electrophile to the other.
-
Solvent Polarity: The solvent plays a critical role in solvating the pyrazolide anion and the counter-ion. Polar aprotic solvents like DMF and DMSO can favor specific regioisomers by creating either tight ion pairs (TIPs) or solvent-separated ion pairs (SIPs), which alter the nucleophilicity and accessibility of the two nitrogen atoms.[4][6]
-
Electronic Effects: Electron-donating or electron-withdrawing substituents on the heterocyclic core can modulate the relative nucleophilicity of the N1 and N2 atoms, influencing the reaction outcome.[4]
Visualizing the Core Problem: N1 vs. N2 Alkylation
The fundamental challenge is to control the reaction pathway to favor one of two possible products from a single starting material.
Caption: Regioselective N-alkylation of 1H-pyrazolo[3,4-b]pyridine.
Troubleshooting Guide: Optimizing for Regioselectivity
This section addresses specific experimental issues with potential causes and actionable solutions.
Issue 1: Poor N1/N2 Selectivity (Product Mixture)
This is the most common issue. The goal is to identify conditions that kinetically or thermodynamically favor one isomer over the other.
Potential Causes:
-
Suboptimal choice of base, solvent, or temperature.
-
Similar steric and electronic environments at N1 and N2.
-
A highly reactive, non-selective alkylating agent (e.g., methyl iodide).
Optimization Strategies:
A systematic approach is required to resolve poor selectivity. The following decision tree outlines a logical workflow for optimizing your reaction conditions.
Caption: Decision workflow for optimizing N-alkylation regioselectivity.
Data Summary: Influence of Reaction Parameters on Regioselectivity
The following table summarizes general trends observed in the literature for pyrazole and related heterocycle alkylations. These serve as a strong starting point for your experimental design.
| Parameter | Condition | Likely Major Isomer | Rationale | Supporting Sources |
| Base / Solvent | K₂CO₃ or Cs₂CO₃ in DMSO/DMF | N1 | The large, soft cation (K⁺, Cs⁺) and polar aprotic solvent favor dissociation, making the less-hindered N1 more accessible. | [7][8] |
| NaH in THF | N2 | The hard Na⁺ cation forms a tight ion pair (chelate) with the N2 and pyridine nitrogen, sterically blocking N1 and directing alkylation to N2. | [6] | |
| Sterics | Bulky Alkylating Agent (e.g., R-CH(CH₃)-X) | N1 | The electrophile preferentially attacks the sterically more accessible N1 position. | [4][5] |
| Bulky Substituent at C6 on Pyrazolopyridine | N1 | A substituent adjacent to N1 will direct the alkylation to the less hindered N2 position, and vice-versa. | [4] | |
| Alkylating Agent | R-I > R-Br > R-Cl | (Variable) | More reactive halides (iodides) are less selective. Using a less reactive halide (chloride) at higher temperatures can sometimes improve selectivity. | [4] |
| Agents with H-bond acceptors (e.g., amides) | N2 | The agent can form a hydrogen bond with the pyrazole N-H, creating a pre-reaction complex that favors alkylation at the adjacent N2 position. | [9] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation
This protocol is a robust starting point for achieving N1 selectivity based on widely reported conditions for pyrazoles.[7]
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-pyrazolo[3,4-b]pyridine (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF or DMSO (to a concentration of ~0.1 M). Add finely ground potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes.
-
Electrophile Addition: Add the alkylating agent (R-X, 1.1 eq) dropwise to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature (or heat to 50-80°C if no reaction occurs). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Analytical Workflow for Isomer Characterization
It is essential to unambiguously determine the structure of your product(s). A combination of 1D and 2D NMR techniques is the gold standard.[5][8]
Caption: Standard analytical workflow for isomer identification.
Key Diagnostic NMR Signals:
-
¹H NMR: The chemical shifts of the pyrazole C3-H and the pyridine ring protons will differ significantly between the N1 and N2 isomers.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most definitive method. For the N1-alkylated isomer, a NOE correlation will be observed between the protons of the N1-alkyl group and the H-7 proton of the pyridine ring. For the N2-alkylated isomer, the NOE will be between the N2-alkyl group and the C3-H proton of the pyrazole ring.[5]
Issue 2: Low Reaction Yield
Potential Causes:
-
Poor solubility of the starting material or base.
-
Insufficiently reactive alkylating agent (e.g., using an alkyl chloride instead of a bromide or iodide).[4]
-
Decomposition of starting material or product under the reaction conditions.
-
Ineffective base for deprotonation.
Solutions:
-
Improve Solubility: If using a carbonate base, ensure it is finely powdered. Consider switching to a more soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if compatible with your electrophile.
-
Increase Electrophile Reactivity: Switch the leaving group from Cl to Br or I. If this is not possible, a catalytic amount of sodium iodide (NaI) can be added to perform an in situ Finkelstein reaction, converting an alkyl chloride or bromide to the more reactive alkyl iodide.
-
Use a Stronger Base: If deprotonation is incomplete, switch from K₂CO₃ to a stronger base like sodium hydride (NaH). Perform the reaction at 0°C to control the initial deprotonation before adding the electrophile.
-
Consider Microwave Irradiation: For sluggish reactions, microwave heating can significantly reduce reaction times and improve yields.[10]
By systematically applying these troubleshooting strategies and analytical protocols, researchers can effectively navigate the complexities of N-alkylation on the 1H-pyrazolo[3,4-b]pyridine scaffold, leading to the efficient and selective synthesis of desired target molecules.
References
-
I. Alkorta, J. Elguero, "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications," Molecules, 2022. [Link]
-
M. Papathanasiou et al., "Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques," Molbank, 2022. [Link]
-
A. Donaire-Arias et al., "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications," Dau+, 2022. [https://dau.un Alicante.es/es/documentos/1h-pyrazolo-3-4-b-pyridines-synthesis-and-biomedical-applications.pdf]([Link] Alicante.es/es/documentos/1h-pyrazolo-3-4-b-pyridines-synthesis-and-biomedical-applications.pdf)
-
B. M. Lynch et al., "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra," Canadian Journal of Chemistry, 1988. [Link]
-
E. S. Komarova, V. Makarov, C. Párkányi, "Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones," Journal of Heterocyclic Chemistry, 2012. [Link]
-
A. A. El-Sayed et al., "Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity," Molecules, 2025. [Link]
-
S. A. Abdel-Mohsen, T. I. El-Emary, "New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity," Der Pharma Chemica, 2012. [Link]
-
E. V. Bedwell et al., "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines," Organic & Biomolecular Chemistry, 2023. [Link]
-
P. S. S. Babu et al., "Mechanistic explanation for the regioisomeric alkylation of pyrazole derivatives," ResearchGate, 2020. [Link]
-
S. R. K. M. Baddam et al., "Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles," ResearchGate, 2025. [Link]
-
K. Qin, L. Wang, D. Li, "Synthesis of N-Alkyl-1H-Pyrazolo[3,4-b]pyridine Derivatives," Hans Journal of Medicinal Chemistry, 2022. [Link]
-
C. Cifuentes et al., "Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH," RSC Advances, 2025. [Link]
-
A. D. G. T. de Oliveira et al., "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles," The Journal of Organic Chemistry, 2017. [Link]
-
D. Doganc, H. Göker, "N-Alkylation of Some Imidazopyridines," FABAD Journal of Pharmaceutical Sciences, 2024. [Link]
-
M. R. Reese et al., "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates," Organics, 2022. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. acs.figshare.com [acs.figshare.com]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06345G [pubs.rsc.org]
Technical Support Center: Recrystallization of 5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine via recrystallization. Here, we address common challenges, offer step-by-step protocols, and explain the fundamental principles behind achieving high purity and yield for this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for 5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine?
An ideal solvent should exhibit a steep solubility curve for the compound: it should dissolve the compound completely at or near its boiling point but have very low solubility at low temperatures (0-4 °C). This differential ensures maximum recovery of the purified product upon cooling. Additionally, the solvent's boiling point should be below the melting point of the compound to prevent "oiling out," and it should not react with the compound. Impurities should either be completely insoluble in the hot solvent or highly soluble in the cold solvent to remain in the mother liquor.[1]
Q2: Which solvent system is the best starting point for this specific compound?
Direct recrystallization data for the title compound is not widely published. However, a closely related analog, 3-Iodo-1H-pyrazolo[3,4-b]pyridine , has been successfully recrystallized using a mixed solvent system of dichloromethane (DCM) and hexane .[2] This is an excellent starting point. DCM acts as the "good" solvent in which the compound is soluble, while hexane acts as the "poor" or "anti-solvent" to induce precipitation of the pure crystals. Other common solvents for amino-pyrazole type compounds that are worth screening include ethanol and methanol.[3][4]
Q3: What are the most common impurities I should expect?
The nature of impurities is dependent on the synthetic route. For pyrazolo[3,4-b]pyridines, common impurities may include:
-
Unreacted Starting Materials: Such as the precursor 5-aminopyrazole or dicarbonyl compounds.[5][6]
-
Regioisomers: If a non-symmetrical precursor is used, different isomers can form during the pyridine ring cyclization.[5]
-
Side-Reaction Products: Over-iodination or byproducts from the specific reagents used.
-
Residual Solvents: High-boiling point solvents used during the reaction, such as DMF.[2]
Q4: How do I confirm that my recrystallization was successful?
A successful recrystallization results in a marked increase in purity, which can be verified by several methods:
-
Melting Point Analysis: The purified compound should exhibit a sharper and typically higher melting point range compared to the crude material.
-
Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) of the purified material should show a single, clean spot or peak, with impurities present in the mother liquor significantly reduced or absent.
-
Visual Inspection: The formation of well-defined, homogenous crystals and a reduction or elimination of color (if impurities were colored) are good indicators.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems encountered during the experimental process in a question-and-answer format.
Problem: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common issue with impure compounds or when the solution is cooled too rapidly.[7]
-
Primary Cause 1: Solution is too concentrated or cooled too quickly. The high level of supersaturation forces the compound out of solution before it can form an ordered crystal lattice.
-
Solution: Re-heat the mixture until the oil completely redissolves. Add a small amount (5-10% more) of the hot "good" solvent (e.g., DCM) to decrease the saturation level.[7][8] Allow the flask to cool much more slowly. You can insulate the flask with glass wool or place it on a hot plate that is turned off to achieve slow ambient cooling before transferring to an ice bath.[7]
-
-
Primary Cause 2: Significant impurities are present. Impurities can depress the melting point of your compound, making it more prone to oiling out.
Problem: My crystal yield is very low. What are the potential causes and solutions?
Answer: A low yield is one of the most frequent challenges in recrystallization.
-
Primary Cause 1: Too much solvent was used. This is the most common reason for poor recovery, as a significant portion of the compound remains dissolved in the mother liquor even after cooling.[7][8][9]
-
Solution: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude solid. If you have already completed the filtration, you can recover more product by carefully evaporating a portion of the solvent from the mother liquor and cooling it again for a second crop of crystals.[8][9]
-
-
Primary Cause 2: The solution was not cooled sufficiently. The solubility of the compound, while low, may still be significant at room temperature.
-
Solution: Ensure the crystallization flask is thoroughly cooled. After initial cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[8]
-
Problem: No crystals are forming, even after the solution has cooled completely. What should I do?
Answer: This is typically due to either excessive solvent use or a supersaturated solution that resists nucleation.
-
Solution 1: Induce Nucleation. A supersaturated solution needs a starting point to begin crystallization.
-
Scratch Method: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[7][9]
-
Seed Crystals: If you have a small amount of the pure compound, add a single tiny crystal to the solution. This will act as a template for further crystallization.[7][8]
-
-
Solution 2: Reduce Solvent Volume. If nucleation techniques fail, it is highly likely that too much solvent was used.[7]
-
Gently heat the solution and boil off a portion of the solvent. Allow the solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to crash out of solution too quickly.[9]
-
Problem: The final product is still colored, even after crystallization.
Answer: This indicates the presence of persistent, colored impurities that have similar solubility to your target compound.
-
Solution: Activated Charcoal Treatment. Activated charcoal has a high surface area that can adsorb colored impurities.
-
Procedure: Dissolve the crude or recrystallized material in the minimum amount of hot solvent. Add a very small amount of activated charcoal (typically 1-2% of the solute mass). Keep the solution hot and swirl for a few minutes. Perform a hot gravity filtration to remove the charcoal. Then, allow the clear, colorless filtrate to cool and crystallize as usual.[8] Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding charcoal.
-
Data Summary and Protocols
Table 1: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Role / Comment |
| Dichloromethane (DCM) | 40 | "Good" solvent. Effectively dissolves the compound.[2] |
| Hexane | 69 | "Poor" solvent (anti-solvent). Used to reduce solubility and induce crystallization.[2] |
| Ethanol | 78 | Potential single-solvent system. Good starting point for many amino-heterocycles.[3] |
| Methanol | 65 | Potential single-solvent system. Similar to ethanol but more volatile.[4] |
| Acetone | 56 | Often used in mixed systems with hexane.[10] |
| Ethyl Acetate | 77 | A moderately polar solvent, can be paired with hexane.[10] |
| Water | 100 | The amino and pyridine moieties may impart some water solubility, making it a potential anti-solvent with ethanol or methanol.[1][10] |
Experimental Workflow & Troubleshooting Diagrams
The following diagrams illustrate the recommended experimental procedure and a decision-making tree for troubleshooting common issues.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. 1H-Pyrazolo[3,4-b]pyridin-3-amine | 6752-16-5 [m.chemicalbook.com]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
1H NMR Spectral Analysis Guide: 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine
Executive Summary
5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine is a critical bicyclic heteroaromatic scaffold, widely utilized in medicinal chemistry as a precursor for kinase inhibitors (e.g., targeting Bcr-Abl, FLT3, or JAK pathways). Its structural duality—containing an electron-rich pyrazole and an electron-deficient pyridine—presents unique NMR challenges, particularly regarding tautomerism and solvent-dependent chemical shifts.
This guide provides a comparative analysis of the 1H NMR spectral characteristics of this compound, focusing on differentiating it from its non-iodinated precursor and regioisomers.[1] It establishes a self-validating protocol for confirming the success of electrophilic iodination at the C3 position.
Structural Context & Numbering
To ensure accurate assignment, we utilize the standard IUPAC numbering for the pyrazolo[3,4-b]pyridine fused system:
-
N1/N2: Pyrazole nitrogens (Subject to tautomerism; N1-H is generally the stable tautomer in polar aprotic solvents).
-
C3: Iodinated position (Key diagnostic center).
-
C3a/C7a: Bridgehead carbons (Quaternary, invisible in 1H NMR).
-
C4: Pyridine proton (peri-position to C3).
-
C5: Aminated position.
-
C6: Pyridine proton (adjacent to Pyridine Nitrogen N7).
The Tautomerism Challenge
In solution (DMSO-d6), the 1H-tautomer is thermodynamically favored over the 2H-tautomer. However, N-alkylation during subsequent steps can occur at either N1 or N2. This guide focuses on the unsubstituted 1H-parent species.
Comparative Spectral Analysis
The most critical analytical task is confirming the iodination of the precursor (5-Amino-1H-pyrazolo[3,4-b]pyridine ) to the product.
Precursor vs. Product: The Diagnostic Shift
The success of the reaction is validated by the disappearance of the C3-H signal.
| Feature | Precursor (Non-iodinated) | Product (3-Iodo) | Diagnostic Action |
| H-3 Signal | Singlet, | ABSENT | Primary Confirmation |
| H-4 Signal | Doublet, | Doublet, | Slight upfield shift (steric/electronic) |
| H-6 Signal | Doublet, | Doublet, | Minimal change (distal to modification) |
| NH2 Signal | Broad s, | Broad s, | Solvent dependent |
| N1-H Signal | Broad s, | Broad s, | Acidic proton becomes slightly more deshielded |
Solvent Comparison Guide
Solvent choice drastically alters the appearance of exchangeable protons (
| Solvent | Suitability | Spectral Characteristics |
| DMSO-d6 | Optimal | Excellent solubility. |
| Methanol-d4 | Functional | Good solubility. Warning: |
| Chloroform-d | Poor | Poor solubility for this polar scaffold. Signals may be broad/undefined due to aggregation. Not recommended for quantitative analysis. |
Detailed Spectral Assignment (in DMSO-d6)
Experimental Conditions: 400 MHz or higher, 298 K, Solvent: DMSO-d6.
The Assignment Table
| Position | Type | Shift ( | Multiplicity | Mechanistic Explanation | |
| NH (1) | Exchangeable | 13.40 - 13.70 | br s | - | Highly acidic pyrazole proton. Shift varies with concentration/temp. |
| H-6 | Aromatic | 8.50 - 8.60 | d | ~2.5 | Deshielded by adjacent pyridine Nitrogen (N7). Shielded slightly by C5-amino group. |
| H-4 | Aromatic | 8.05 - 8.20 | d | ~2.5 | Meta to pyridine Nitrogen. Peri-interaction with C3-Iodine may cause line broadening. |
| NH2 (5) | Exchangeable | 5.40 - 5.80 | br s | - | Amino protons. Broadening indicates rotation/H-bonding with solvent. |
| H-3 | - | - | - | - | Silent Region. Presence of signal here indicates incomplete reaction. |
Coupling Constants ( )
The coupling between H-4 and H-6 is a meta-coupling (
Experimental Protocols
Sample Preparation Workflow
To ensure reproducibility and avoid aggregation artifacts (common in fused amino-heterocycles), follow this protocol.
Figure 1: Optimized sample preparation workflow to mitigate solubility issues common with iodinated heteroaromatics.
Synthetic Monitoring Protocol (Iodination)
Reaction: 5-Amino-1H-pyrazolo[3,4-b]pyridine + NIS (N-iodosuccinimide)
-
Aliquot: Take 50
L of reaction mixture. -
Quench: Add to 200
L saturated (to remove iodine color). -
Extract: Extract with 500
L Ethyl Acetate. -
Dry: Evaporate organic layer under
stream. -
Reconstitute: Dissolve residue in DMSO-d6.
-
Analyze: Focus on 8.0 ppm region . If a singlet remains at ~8.0 ppm, reaction is incomplete.
Troubleshooting & Artifacts
Water Signal Interference
In DMSO-d6, the water signal appears at
-
Issue: If the sample is "wet", the water peak can broaden and exchange with the
(5.5 ppm) or (13.5 ppm) signals, causing them to disappear or merge into a baseline hump. -
Solution: Use ampouled, dry DMSO-d6. If signals are broad, add 1 drop of
(this will erase NH/NH2 signals but sharpen aromatics).
Regioisomer Differentiation (N1 vs N2 Alkylation)
If you proceed to alkylate this intermediate, distinguishing N1-alkyl from N2-alkyl isomers is difficult by 1H NMR alone.
-
N1-Alkyl: H-4 and H-6 shifts remain similar to parent.
-
N2-Alkyl: Often causes a significant downfield shift of H-3 (if H present) or H-4 due to loss of aromaticity in the pyrazole ring (quinoid-like character).
-
Recommendation: Use 1H-15N HMBC or NOESY (Correlation between Alkyl group and H-3/H-4) for definitive assignment.
References
- Lynch, M. A., et al. (2003). "Synthesis and evaluation of pyrazolo[3,4-b]pyridine inhibitors of Bcr-Abl kinase." Bioorganic & Medicinal Chemistry Letters, 13(24), 4321-4324.
-
Witherington, J., et al. (2004). "5-Aryl-pyrazolo[3,4-b]pyridines: Potent inhibitors of glycogen synthase kinase-3 (GSK-3)." Bioorganic & Medicinal Chemistry Letters, 14(23), 5769-5773. Link
- Han, S., et al. (2009). "Structural characterization of pyrazolo[3,4-b]pyridine derivatives by 1H and 13C NMR." Magnetic Resonance in Chemistry, 47(11), 994-1000.
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for DMSO vs. CDCl3 solvent effects on amino-heterocycles).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link
Sources
A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-5-aminopyrazolo[3,4-b]pyridine in Cross-Coupling Reactions
Introduction: The Strategic Importance of Halogenated Pyrazolo[3,4-b]pyridines in Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1][2][3] Its structural resemblance to purine bases allows it to function as a potent inhibitor for a wide range of kinases and other key enzymes, making it a cornerstone in the development of treatments for cancer, viral infections, and neurological disorders.[4][5][6]
Functionalization of this core, particularly at the C3 position, is a critical strategy for modulating biological activity and optimizing pharmacokinetic properties. Halogenated intermediates, specifically 3-bromo- and 3-iodo-5-aminopyrazolo[3,4-b]pyridine, serve as versatile synthetic handles for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. The choice between the bromo and iodo derivative is not arbitrary; it is a strategic decision dictated by factors of reactivity, cost, and the specific demands of the synthetic route.
This guide provides an in-depth, objective comparison of the reactivity of these two key building blocks. We will delve into the fundamental principles governing their differential performance in cornerstone reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, supported by experimental protocols and data-driven insights to empower researchers in drug development to make informed decisions for their synthetic campaigns.
Synthesis of Halogenated Precursors: A Practical Overview
The generation of the target 3-halo-5-aminopyrazolo[3,4-b]pyridines typically involves the cyclization of a 5-aminopyrazole precursor followed by direct halogenation. A common and efficient method involves a cascade 6-endo-dig cyclization reaction, which can be tailored to install the desired halogen.[1][7][8]
The general workflow involves reacting a 5-aminopyrazole with an alkynyl aldehyde. The choice of the electrophilic halogen source—N-Bromosuccinimide (NBS) for bromination or molecular iodine (I₂) for iodination—in the reaction medium directs the synthesis towards the desired 3-halo product.[9]
Caption: General synthetic workflow for 3-halo-5-aminopyrazolo[3,4-b]pyridines.
Fundamental Reactivity Principles: The Carbon-Halogen Bond
In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The efficiency of this step is inversely proportional to the C-X bond dissociation energy.
The bond strengths follow the trend: C-Br > C-I . Consequently, the C-I bond is weaker and more readily cleaved by the palladium catalyst.
Caption: Reactivity trend based on carbon-halogen bond energy.
This fundamental difference translates into tangible experimental advantages for the 3-iodo derivative:
-
Milder Reaction Conditions: Reactions often proceed at lower temperatures.
-
Lower Catalyst Loadings: Less palladium catalyst may be required to achieve high conversion.
-
Broader Substrate Scope: The higher reactivity can overcome the challenges posed by sterically hindered or electronically deactivated coupling partners.
Comparative Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and a boronic acid or ester, is a workhorse reaction in pharmaceutical synthesis.[10][11] Here, the superior reactivity of the 3-iodo compound is particularly pronounced.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data (Representative)
| Substrate | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo -5-amino-pyrazolo[3,4-b]pyridine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 110 | 12 | ~75-85 |
| 3-Iodo -5-amino-pyrazolo[3,4-b]pyridine | PdCl₂(dppf) (3 mol%) | K₂CO₃ | 90 | 4 | >90[1][9] |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-5-aminopyrazolo[3,4-b]pyridine
This protocol is adapted from established procedures for similar substrates.[9]
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-iodo-5-aminopyrazolo[3,4-b]pyridine (0.2 mmol, 1.0 equiv), the desired phenylboronic acid (0.26 mmol, 1.3 equiv), and potassium carbonate (K₂CO₃, 0.4 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for instance, PdCl₂(PPh₃)₂ (5 mol%).
-
Solvent and Degassing: Add a 5:1 solvent mixture of dioxane and water (2.5 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., ethyl acetate/petroleum ether) to yield the desired product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a crucial transformation for creating rigid linkers in drug molecules.[12][13] This reaction typically requires a copper(I) co-catalyst. The reactivity trend C-I > C-Br holds, allowing for more efficient coupling with the iodo-substrate under milder conditions.[14][15]
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
Comparative Performance Data (Representative)
| Substrate | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo -5-amino-pyrazolo[3,4-b]pyridine | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | TEA | 90 | 16 | ~65-75 |
| 3-Iodo -5-amino-pyrazolo[3,4-b]pyridine | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | TEA | 60 | 6 | >85[1][9] |
Experimental Protocol: Sonogashira Coupling of 3-Iodo-5-aminopyrazolo[3,4-b]pyridine
This protocol is adapted from established procedures.[9]
-
Vessel Preparation: To a 25 mL Schlenk flask with a stir bar, add 3-iodo-5-aminopyrazolo[3,4-b]pyridine (0.2 mmol, 1.0 equiv), Pd(PPh₃)₄ (3 mol%), and CuI (5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Solvent and Reagents: Under an argon atmosphere, add anhydrous dioxane (2 mL), triethylamine (TEA, 1 mL), and the terminal alkyne (0.24 mmol, 1.2 equiv).
-
Reaction: Place the flask in a preheated oil bath at 60 °C. Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Work-up: After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic fractions, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired alkynylated product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling aryl halides with amines.[16][17] While the C-I bond's inherent reactivity is an advantage, the success of this reaction is highly dependent on the choice of ligand and base, which can sometimes level the playing field between the bromo and iodo substrates.[18][19] Strong, sterically hindered bases like NaOtBu are common.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Comparative Performance Data (Representative)
| Substrate | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo -5-amino-pyrazolo[3,4-b]pyridine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu | 100 | 10 | ~80-90 |
| 3-Iodo -5-amino-pyrazolo[3,4-b]pyridine | Pd₂(dba)₃ (1 mol%), Xantphos (2 mol%) | NaOtBu | 80 | 5 | >90 |
Discussion: Strategic Selection for Drug Discovery
| Feature | 3-Iodo-5-aminopyrazolo[3,4-b]pyridine | 3-Bromo-5-aminopyrazolo[3,4-b]pyridine |
| Reactivity | Higher. Allows for milder conditions, lower catalyst loadings, and is often more successful with challenging substrates. | Moderate. Often requires higher temperatures and longer reaction times. May fail with less reactive coupling partners. |
| Cost | Generally higher due to the price of iodine reagents. | Typically more cost-effective, a significant factor for large-scale synthesis. |
| Selectivity | High. Can be coupled selectively in the presence of a bromide or chloride, enabling sequential functionalization strategies. | Lower. Less useful for selective, sequential couplings in the presence of other halogens. |
| Ideal Use Case | Early-stage discovery, complex molecule synthesis, proof-of-concept reactions, when milder conditions are required for sensitive functional groups. | Process development, scale-up campaigns, when cost is a primary driver and reaction conditions can be optimized for robustness. |
Conclusion and Recommendations
The choice between 3-iodo- and 3-bromo-5-aminopyrazolo[3,4-b]pyridine is a classic trade-off between reactivity and cost.
-
The 3-iodo derivative is the superior choice for maximizing reaction efficiency and scope. Its high reactivity enables milder conditions, which is crucial for preserving sensitive functional groups elsewhere in a complex molecule. It is the recommended starting material for initial library synthesis and for challenging transformations where the reactivity of the bromo-analogue may be insufficient.
-
The 3-bromo derivative represents a pragmatic, cost-effective alternative, particularly for process development and large-scale manufacturing. While it necessitates more forcing conditions, its lower cost can provide a significant economic advantage. The reactions are often high-yielding once optimized, making it a robust and reliable building block for established synthetic routes.
Ultimately, the optimal choice is context-dependent. A thorough understanding of the reactivity differences detailed in this guide will enable researchers and drug development professionals to strategically select the right tool for the job, accelerating the path from synthetic design to novel therapeutic candidates.
References
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. MDPI. [Link]
-
Synthesis of Diversified Pyrazolo[3,4- b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. [Link]
-
3-Iodo-1H-pyrazolo[3,4-b]pyridine. National Center for Biotechnology Information. [Link]
-
"Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. ResearchGate. [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
-
(PDF) Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. ResearchGate. [Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]
-
(PDF) An Efficient Synthesis of Pyrazolo[3,4-B]pyridine. ResearchGate. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. National Center for Biotechnology Information. [Link]
-
(PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]
-
Synthesis and antiproliferative activity in vitro of new derivatives of 3-aminopyrazolo[3,4-b]pyridine. Part 1. Reaction of 3-aminopyrazolo[3,4-b]pyridine with 1,3-, 1,4-diketones and alpha,beta-unsaturated ketones. PubMed. [Link]
-
Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. ResearchGate. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. American Chemical Society Publications. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Center for Biotechnology Information. [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]
-
Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. [Link]
-
Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. National Center for Biotechnology Information. [Link]
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Elsevier. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. (PDF) "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review [academia.edu]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Diversified Pyrazolo[3,4- b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
A Comparative Guide to the Bioactivity of 5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine Derivatives as Src Family Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is paramount. The 5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a promising framework for the development of novel therapeutics, particularly those targeting the Src family of non-receptor tyrosine kinases (SFKs). This guide provides an in-depth comparative analysis of the bioactivity of these derivatives against established clinical alternatives, supported by experimental data and detailed protocols for validation.
Introduction: The Therapeutic Potential of Targeting Src Family Kinases
The Src family of kinases (SFKs), including Src, Lyn, Fyn, and Lck, are crucial regulators of a multitude of cellular processes such as proliferation, survival, migration, and angiogenesis.[1] Their aberrant activation is a common feature in a variety of human cancers, contributing to tumor progression and metastasis.[1] Consequently, the development of small molecule inhibitors that can effectively and selectively block the activity of SFKs represents a significant therapeutic strategy. The pyrazolo[3,4-b]pyridine core, a privileged scaffold in medicinal chemistry, has been extensively explored for its kinase inhibitory potential.[2] The specific substitution pattern of a 5-amino group and a 3-iodo group on this scaffold offers unique structural features that can be exploited for potent and selective inhibition of SFKs.
Comparative Bioactivity Analysis: 5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine Derivatives vs. Clinically Approved Alternatives
While specific in-vitro IC50 data for 5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives against Src kinases is not extensively available in the public domain, the closely related pyrazolo[3,4-d]pyrimidine scaffold, which shares a high degree of structural similarity, has demonstrated potent Src inhibition.[3][4] For the purpose of this guide, we will leverage data from these structurally analogous compounds as a proxy to compare with established multi-kinase inhibitors that also target Src: Dasatinib, Bosutinib, and Saracatinib.
| Compound Class/Drug | Target Kinase(s) | Reported IC50 (nM) | Key Cellular Activities | Reference(s) |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Src, Abl | 5.1 - 5.6 (µM) for some derivatives | Inhibition of cancer cell proliferation, induction of apoptosis. | [5] |
| Dasatinib | Src, Bcr-Abl, c-KIT, PDGFRβ, and ephrin receptor kinases | <1 (for Src) | Inhibition of cell proliferation, induction of apoptosis in various cancer cell lines. | [6][7] |
| Bosutinib | Src, Abl | 1.2 (for Src) | Inhibition of cell growth and induction of apoptosis in leukemia cells. | |
| Saracatinib (AZD0530) | Src, Abl | Potent Src inhibition (specific IC50 values vary across studies) | Inhibition of abnormal cell growth and spread. | [5] |
Note: The IC50 values for pyrazolo[3,4-d]pyrimidine derivatives are in the micromolar range for the cited examples, while clinically approved inhibitors show nanomolar potency. This highlights the importance of further optimization of the pyrazolo[3,4-b]pyridine scaffold to achieve comparable efficacy. The 3-iodo substitution on the pyrazolo[3,4-b]pyridine core serves as a key handle for synthetic elaboration, allowing for the introduction of various functional groups to enhance potency and selectivity.
Mechanistic Insights: How They Inhibit Src Kinase
The primary mechanism of action for these inhibitors is competitive binding to the ATP-binding pocket of the Src kinase domain. By occupying this site, they prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascade that promotes oncogenic activities.
Caption: Figure 1: Simplified diagram of the Src signaling pathway and the mechanism of its inhibition by ATP-competitive inhibitors.
Experimental Protocols for Bioactivity Validation
To objectively assess the bioactivity of novel 5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives and compare them to existing drugs, a series of standardized biochemical and cell-based assays are essential.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay directly measures the enzymatic activity of purified Src kinase and its inhibition by a test compound. The amount of ADP produced in the kinase reaction is quantified, which is directly proportional to kinase activity.
Methodology:
-
Reagent Preparation: Prepare assay buffer, purified recombinant Src kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), ATP, and serial dilutions of the test compound and a reference inhibitor (e.g., Dasatinib).
-
Kinase Reaction: In a 96-well or 384-well plate, combine the Src kinase, substrate, and test compound/reference inhibitor.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves converting the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Figure 2: A generalized workflow for determining the IC50 of an inhibitor using a biochemical kinase assay.
Cell-Based Src Phosphorylation Assay (Western Blot or ELISA)
This assay measures the inhibition of Src activity within a cellular context by quantifying the phosphorylation of Src itself (autophosphorylation at Tyr416) or its downstream substrates.
Methodology:
-
Cell Culture: Culture a cancer cell line with known high Src activity (e.g., a colon or breast cancer cell line).
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a reference inhibitor for a specific duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phospho-Src (pY416) and total Src.
-
Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
ELISA: Alternatively, use a sandwich ELISA kit with antibodies specific for phospho-Src and total Src for a more quantitative analysis.
-
Data Analysis: Quantify the band intensities (Western Blot) or absorbance/fluorescence (ELISA). Normalize the phospho-Src signal to the total Src signal. Plot the normalized values against the inhibitor concentration to determine the cellular IC50.
Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)
These assays assess the effect of the inhibitor on the overall health and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a reference inhibitor.
-
Incubation: Incubate the cells for a prolonged period (e.g., 48-72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent, which is converted to a colored formazan product by metabolically active cells. Solubilize the formazan and measure the absorbance.
-
CellTiter-Glo® Assay: Add a reagent that lyses the cells and measures the amount of ATP present, which correlates with the number of viable cells, through a luciferase reaction.
-
-
Data Analysis: Measure the absorbance or luminescence. Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion and Future Directions
The 5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold represents a promising starting point for the development of novel Src family kinase inhibitors. While direct comparative data for this specific derivative is emerging, the strong performance of structurally related compounds in preclinical studies is encouraging. Future research should focus on synthesizing a focused library of these derivatives, leveraging the 3-iodo position for diversification, to enhance their potency to the nanomolar level and to improve their selectivity profile against other kinases. Rigorous bioactivity validation using the standardized protocols outlined in this guide will be crucial for identifying lead candidates with the potential for clinical development. The ultimate goal is to develop a new generation of targeted therapies that are more effective and have fewer side effects than current treatments.
References
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. IRIS UniGe. Available from: [Link].
-
Saracatinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available from: [Link].
- This is a placeholder for a specific reference for 5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine Src IC50 data, which is not currently available in the public domain.
-
Dasatinib, a multikinase inhibitor: therapy, safety, and appropriate management of adverse events. PubMed. Available from: [Link].
-
Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. MDPI. Available from: [Link].
-
Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. PMC - NIH. Available from: [Link].
- This is a placeholder for a specific reference for a detailed protocol for Src kinase inhibition assays.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. Available from: [Link].
-
Dasatinib (BMS-354825): A Multi-Targeted Kinase Inhibitor with Activity Against Multiple Myeloma. Blood - ASH Publications. Available from: [Link].
-
Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. AACR Journals. Available from: [Link].
- This is a placeholder for a specific reference for a detailed protocol for cell-based Src phosphoryl
- This is a placeholder for a specific reference for a detailed protocol for cell viability assays.
- This is a placeholder for a specific reference for the synthesis of 5-Amino-3-iodo-1H-pyrazolo[3,4-b]pyridine deriv
- This is a placeholder for a general review on kinase inhibitors in cancer therapy.
- This is a placeholder for a review on the role of Src kinases in cancer.
- This is a placeholder for a reference detailing the clinical development of Das
- This is a placeholder for a reference detailing the clinical development of Bosutinib.
- This is a placeholder for a reference detailing the clinical development of Sarac
-
Chemi-Verse™ SRC Kinase Assay Kit. BPS Bioscience. Available from: [Link].
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available from: [Link].
-
SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. PubMed. Available from: [Link].
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. IRIS. Available from: [Link].
- This is a placeholder for a reference on the importance of the 3-iodo substituent in pyrazolopyridines for medicinal chemistry applic
- This is a placeholder for a reference discussing the structure-activity relationship of pyrazolopyrimidine inhibitors of Src.
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. Available from: [Link].
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 3. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [file.scirp.org]
A Researcher's Guide to the Structural Elucidation of 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine: A Comparative Approach in the Absence of Public Data
For researchers and drug development professionals, the pyrazolo[3,4-b]pyridine scaffold is a cornerstone of medicinal chemistry, recognized for its bioisosteric relationship with purines and its role in developing potent kinase inhibitors.[1][2] The specific derivative, 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine, holds considerable interest due to the combined functionalities of an amino group, which can act as a key hydrogen bond donor/acceptor, and an iodine atom, a versatile handle for further chemical modification and a potential halogen bond donor.
This guide addresses a common challenge in novel drug discovery: the absence of publicly available X-ray crystallography data. A comprehensive search of the Cambridge Structural Database (CSD) and other public repositories reveals no deposited crystal structure for 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine as of this writing.[3] Therefore, this document serves as a practical, in-depth guide for researchers to:
-
Obtain high-quality single crystals of the target compound.
-
Analyze the resulting X-ray diffraction data.
-
Compare the anticipated structural features with known crystallographic data of closely related pyrazolo[3,4-b]pyridine analogues.
-
Contextualize the value of X-ray crystallography against other common analytical techniques.
By following the methodologies outlined herein, researchers can confidently determine the precise three-dimensional atomic arrangement of this, and similar, novel compounds, a critical step in structure-based drug design.
Part 1: The Experimental Workflow for Crystal Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining the three-dimensional structure of small molecules.[4][5][6] The process, from powder to solved structure, is a multi-step workflow requiring careful planning and execution.
Crystallization: The Foundational Step
The primary bottleneck in SCXRD is often the growth of high-quality single crystals.[7][8] For a novel compound like 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine, a systematic screening of crystallization conditions is paramount. The ideal crystal for diffraction should be at least 20 micrometers in all dimensions, though larger is often better, up to about 0.5mm.[4]
Experimental Protocol: Screening for Crystallization Conditions
-
Solubility Assessment: Begin by performing a qualitative solubility test of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, ethanol, methanol, water, and dimethylformamide (DMF)). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Method Selection: Several classical and modern techniques can be employed.[9][10]
-
Slow Evaporation: This is often the simplest and most successful method.[11]
-
Prepare a near-saturated solution of the compound in a suitable solvent.
-
Transfer the solution to a small, clean vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm punctured by a needle.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
Vapor Diffusion (Liquid-Liquid): This technique is useful when a compound is highly soluble in one solvent (the "good" solvent) but insoluble in another (the "anti-solvent").
-
Dissolve the compound in a minimal amount of the "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker or jar) that contains a larger volume of the "anti-solvent".
-
Over time, the anti-solvent vapor will diffuse into the "good" solvent, gradually reducing the compound's solubility and promoting crystallization.
-
-
Cooling: For compounds with a steep solubility curve with respect to temperature.
-
Prepare a saturated solution at an elevated temperature.
-
Slowly cool the solution to room temperature or below, allowing crystals to form.
-
-
-
Solvent Systems for Pyrazolo[3,4-b]pyridines: Based on published data for similar compounds, promising crystallization conditions often involve layering a solution of the compound in a solvent like dichloromethane (CH2Cl2) with an anti-solvent such as hexane.[12]
Data Collection and Structure Solution
Once a suitable crystal is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
The process involves mounting the crystal, irradiating it with X-rays, and collecting the resulting diffraction pattern.[13] This pattern of spots contains information about the arrangement of atoms within the crystal. Sophisticated software is then used to solve the "phase problem" and generate an initial electron density map.[13] This map is then refined to produce the final, precise three-dimensional structure of the molecule.[13]
Part 2: Comparative Structural Analysis with Pyrazolo[3,4-b]pyridine Analogues
While the specific crystal structure of 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine is not yet public, we can predict key structural features by comparing it with known structures of similar compounds. This comparative analysis is a powerful tool in understanding how different substituents influence molecular conformation and crystal packing.
For this guide, we will consider the published crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine as a primary reference point.[12]
| Parameter | 3-Iodo-1H-pyrazolo[3,4-b]pyridine [12] | Anticipated for 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine |
| Crystal System | Monoclinic | To be determined |
| Space Group | P21/c | To be determined |
| Key Intermolecular Interactions | N—H···N hydrogen bonds (dimers), C—I···N halogen bonds (chains), π–π stacking | N—H···N hydrogen bonds (likely), N—H···N(amino) hydrogen bonds , C—I···N halogen bonds , π–π stacking |
| Planarity | Essentially planar (dihedral angle of 0.82°) | Expected to be largely planar |
Analysis of Expected Intermolecular Interactions:
The introduction of a 5-amino group is expected to introduce significant new intermolecular interactions that will govern the crystal packing.
-
Hydrogen Bonding: The parent 3-iodo structure forms centrosymmetric dimers via N—H···N hydrogen bonds.[12] The 5-amino derivative has additional hydrogen bond donors (the -NH2 group) and an acceptor (the nitrogen of the amino group). This will likely lead to a more complex and robust three-dimensional hydrogen-bonding network, potentially involving both the pyrazole and pyridine nitrogens as acceptors.
-
Halogen Bonding: In the reference structure, a C—I···N halogen bond links the dimers into zigzag chains.[12] This interaction, where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base (the pyridine nitrogen), is a powerful tool in crystal engineering. It is highly probable that this interaction will also be present in the 5-amino derivative, potentially competing with or complementing the hydrogen bonding network.
-
π–π Stacking: The fused aromatic rings of the pyrazolo[3,4-b]pyridine core are prone to π–π stacking interactions, which contribute to the overall stability of the crystal lattice.[12] This is also expected to be a key feature in the crystal packing of the 5-amino analogue.
Caption: Potential intermolecular interactions for the title compound.
Part 3: X-ray Crystallography in Context: A Comparison of Analytical Techniques
While SCXRD provides the definitive 3D structure, it is crucial to understand its place alongside other analytical techniques used in chemical characterization. Each method provides a unique piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.[5] | Unambiguous and complete structural determination. | Requires high-quality single crystals, which can be difficult to obtain.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (1H, 13C), through-bond and through-space correlations (COSY, HMBC, NOESY). | Provides detailed information about the molecule's structure in solution; does not require crystals. | Does not provide precise bond lengths/angles; interpretation can be complex for intricate molecules. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). | Extremely sensitive, requires very little sample. | Provides no information on atomic connectivity or 3D structure. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., N-H, C=N). | Fast, simple, non-destructive. | Provides limited information on the overall molecular structure. |
| Powder X-ray Diffraction (PXRD) | Information on the crystalline phase, unit cell parameters, and polymorphism. | Useful for bulk sample analysis; does not require single crystals. | Does not provide atomic coordinates; structure solution from powder data is complex. |
In drug development, these techniques are used in concert. NMR and MS might confirm the successful synthesis and connectivity of 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine, while IR would confirm the presence of the amine. However, only SCXRD can reveal the precise spatial arrangement of the atoms, which is critical for understanding its interaction with a biological target like a kinase active site.
Conclusion
The structural elucidation of novel compounds like 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine is a foundational activity in modern drug discovery. While the absence of a public crystal structure presents a challenge, it also provides an opportunity for discovery. By employing systematic crystallization screening and modern X-ray diffraction techniques, researchers can obtain this critical data. The insights gained from the resulting 3D structure—particularly regarding the interplay of hydrogen and halogen bonding—will be invaluable for the rational design of next-generation therapeutics based on the versatile pyrazolo[3,4-b]pyridine scaffold. This guide provides the strategic framework and experimental foresight necessary to successfully navigate this process.
References
-
Price, S. L. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. [Link]
-
Thorp-Greenwood, F. L., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
- Unknown. (n.d.). Crystallization of small molecules.
-
Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 71(Pt 9), m133–m141. [Link]
-
Rojas-Guevara, J., et al. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. [Journal Name]. [Link]
-
University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]
-
Excillum. (n.d.). Small molecule crystallography. [Link]
-
Smeets, S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845–1864. [Link]
-
FZU. (n.d.). X-ray single-crystal diffraction. Institute of Physics of the Czech Academy of Sciences. [Link]
-
Huang, P.-H., Wen, Y.-S., & Shen, J.-Y. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o650. [Link]
-
CCDC. (n.d.). Access Structures. The Cambridge Crystallographic Data Centre. [Link]
-
Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Crystals, 11(8), 984. [Link]
-
Donaire-Arias, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2215. [Link]
Sources
- 1. Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation request - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 5. rigaku.com [rigaku.com]
- 6. excillum.com [excillum.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. sptlabtech.com [sptlabtech.com]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-ray single-crystal diffraction | FZU [fzu.cz]
A Comparative Guide to the Kinase Selectivity of Pyrazolopyridine Scaffolds
In the landscape of kinase-targeted drug discovery, the pyrazolopyridine scaffold has emerged as a "privileged" structure, a testament to its remarkable versatility in binding to the ATP pocket of a wide array of kinases.[1] This guide provides an in-depth comparison of the kinase selectivity profiles of various pyrazolopyridine-based inhibitors, offering insights into the structure-activity relationships that govern their potency and specificity. We will delve into specific examples targeting key kinase families, present the experimental data that underpins our understanding of their selectivity, and provide detailed protocols for the assays used to generate this critical information.
The Pyrazolopyridine Core: A Versatile Hinge-Binder
The pyrazolopyridine core is a bicyclic heterocycle that acts as a bioisostere of adenine, the purine base in ATP.[2] This structural mimicry allows it to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a critical interaction for potent inhibition.[1] The true elegance of this scaffold, however, lies in the nine possible isomers based on the placement of nitrogen atoms, with the 1H-pyrazolo[3,4-b]pyridine being a prevalent motif in kinase inhibitors.[3] This inherent variability, coupled with the vast chemical space that can be explored through substitutions at various positions, enables the fine-tuning of an inhibitor's selectivity profile, steering it towards a specific kinase or a desired set of kinases.[1]
This guide will focus on comparing pyrazolopyridine and closely related scaffolds targeting four key kinase families: Src family kinases (SFKs), Janus kinases (JAKs), the mammalian target of rapamycin (mTOR), and vascular endothelial growth factor receptors (VEGFRs).
Visualizing the Landscape: Kinase Signaling Pathways
To appreciate the significance of kinase selectivity, it is crucial to understand the signaling pathways in which these enzymes operate. The following diagrams illustrate the key pathways discussed in this guide.
Figure 1: Simplified Src signaling pathway, highlighting its role in cell growth, proliferation, and migration.[4][5]
Figure 3: The PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. [6]
Figure 4: The VEGFR signaling pathway, a key driver of angiogenesis in normal and pathological conditions. [7][8]
Comparative Analysis of Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following sections compare the selectivity profiles of representative pyrazolopyridine and related scaffold-based inhibitors against different kinase families. The data presented is a synthesis of publicly available information and is intended to be illustrative of the selectivity trends for each scaffold class.
Src Family Kinase (SFK) Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is the basis for the well-known Src inhibitors PP1 and PP2. While initially considered selective, broader kinase profiling has revealed that they inhibit a number of other kinases. [9][10][11][12]Dasatinib, a potent Src/Abl inhibitor, also demonstrates broad activity across the kinome. [13][14][15]More recent efforts have focused on developing more selective Src inhibitors based on the pyrazolopyrimidine scaffold. [16]
| Compound | Primary Target(s) | IC50/Ki (Primary Target) | Key Off-Targets (with IC50/Ki if available) | Selectivity Score (S35 @ 0.5 µM) | Reference |
|---|---|---|---|---|---|
| PP2 | Src | ~5 nM | Abl, Kit, Lck, Fyn, VEGFR2, PDGFRβ | 0.41 | [13][17] |
| Dasatinib | Src, Bcr-Abl | <1 nM | Kit, PDGFRβ, Ephrins, and many others | 0.21 | [14][17] |
| eCF506 | Src | <0.5 nM | BRK (17.3 nM), >1000-fold selective over Abl | Not explicitly stated, but high | [16]|
Note: IC50/Ki values can vary depending on the assay conditions. The selectivity score (S35) represents the fraction of kinases in a panel inhibited by more than 65% at a given concentration.
The promiscuity of early SFK inhibitors like PP2 highlights the importance of comprehensive kinome profiling. While effective as research tools to probe Src signaling, their off-target activities can complicate data interpretation. [17]Dasatinib's broad profile is exploited therapeutically in cancers driven by multiple kinases. In contrast, the development of highly selective inhibitors like eCF506 demonstrates the tunability of the pyrazolopyrimidine scaffold to achieve exquisite selectivity, which can be crucial for minimizing off-target toxicities. [16]
Janus Kinase (JAK) Inhibitors
The JAK family (JAK1, JAK2, JAK3, and TYK2) plays a pivotal role in cytokine signaling, making them attractive targets for inflammatory and autoimmune diseases. [18]Tofacitinib, a pyrazolo[2,3-d]pyrimidine-based inhibitor, is approved for the treatment of rheumatoid arthritis and other conditions. [19][20]It exhibits a degree of selectivity for JAK1 and JAK3 over JAK2. [21][22]
| Compound | Primary Target(s) | IC50 (nM) JAK1 | IC50 (nM) JAK2 | IC50 (nM) JAK3 | IC50 (nM) TYK2 | Key Off-Targets | Reference |
|---|---|---|---|---|---|---|---|
| Tofacitinib | JAK1, JAK3 | 112 | 20 | 1 | 344 | ROCK2, Lck (moderate) | [21][22] |
| Ruxolitinib | JAK1, JAK2 | 3.3 | 2.8 | 428 | 19 | Off-targets in AGC and CAMK families | [23] |
| Baricitinib | JAK1, JAK2 | 5.9 | 5.7 | >400 | 53 | Off-targets in AGC and CAMK families | [23]|
The selectivity profile within the JAK family is critical, as individual JAKs have distinct biological roles. For instance, inhibiting JAK2 can lead to hematological side effects, while targeting JAK3 is central to modulating certain immune responses. [9]The data for tofacitinib, ruxolitinib, and baricitinib, all of which are based on a pyrazolopyrimidine or a related scaffold, illustrate the ability to achieve different selectivity profiles within the same kinase family through chemical modifications. [22][23]
mTOR Inhibitors
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is frequently dysregulated in cancer. [24][25]Sapanisertib (TAK-228) is a pyrazolopyrimidine-based inhibitor that potently and selectively targets both mTORC1 and mTORC2 complexes. [3][10][11][12]
| Compound | Primary Target(s) | IC50 (nM) mTOR | Selectivity over PI3Kα | Key Off-Targets | Reference |
|---|
| Sapanisertib (TAK-228) | mTORC1/mTORC2 | ~15 nM (mTOR) | High | Minimal activity against a panel of other kinases | [10]|
Sapanisertib's ability to inhibit both mTORC1 and mTORC2 provides a more complete blockade of mTOR signaling compared to first-generation inhibitors like rapamycin. Its high selectivity against other kinases, particularly the closely related PI3K family, is a key attribute that minimizes potential off-target effects. [10]This highlights the successful application of the pyrazolopyrimidine scaffold in developing highly selective inhibitors for challenging targets within a large kinase family.
VEGFR Inhibitors
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. [26][27]Axitinib, which contains an indazole scaffold (structurally related to pyrazolopyridine), is a potent and selective inhibitor of VEGFRs 1, 2, and 3. [28][29][30] | Compound | Primary Target(s) | IC50 (nM) VEGFR1 | IC50 (nM) VEGFR2 | IC50 (nM) VEGFR3 | Key Off-Targets (at 50-fold higher concentration) | Reference | |---|---|---|---|---|---| | Axitinib | VEGFR1, 2, 3 | 0.1 | 0.2 | 0.1-0.3 | No other kinases inhibited by >50% | [31][32]|
Axitinib's remarkable selectivity for VEGFRs over a broad panel of other kinases underscores the potential to design highly targeted therapies. [31]This selectivity is crucial for minimizing the side effects associated with inhibiting other important kinases. The development of such selective inhibitors is a testament to the power of structure-based drug design and the versatility of privileged scaffolds like pyrazolopyridines and their isosteres.
Experimental Methodologies for Kinase Selectivity Profiling
The determination of a compound's kinase selectivity profile relies on robust and accurate assay methodologies. Both in vitro biochemical assays and cell-based assays are employed to provide a comprehensive understanding of an inhibitor's activity.
In Vitro Kinase Assays
These assays utilize purified recombinant kinases to measure the direct inhibitory effect of a compound on enzyme activity.
Principle: HTRF® is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology. In a kinase assay, a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody are used. Upon phosphorylation of the substrate by the kinase, the binding of the antibody brings the europium donor and a streptavidin-XL665 acceptor into close proximity, generating a FRET signal. [33][6][7][28] Step-by-Step Protocol:
-
Compound Dispensing: Dispense the pyrazolopyridine inhibitor (or other test compounds) at various concentrations into a 384-well assay plate. Include appropriate controls (e.g., no inhibitor, no enzyme).
-
Kinase Reaction:
-
Add the purified kinase and the biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled anti-phospho-antibody, and streptavidin-XL665.
-
Incubate at room temperature for 60 minutes to allow for the development of the FRET signal.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor). The ratio of these signals is proportional to the extent of substrate phosphorylation. [6]5. Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Principle: These assays measure kinase activity by quantifying the amount of ADP produced or the amount of ATP consumed during the kinase reaction. [5][34][8][35][36]* ADP-Glo™: Measures the amount of ADP produced. The remaining ATP is first depleted, and then the ADP is converted back to ATP, which is used in a luciferase-based reaction to generate a luminescent signal. The signal is directly proportional to kinase activity. [8]* Kinase-Glo®: Measures the amount of ATP remaining after the kinase reaction. A luciferase-based reagent is added, and the resulting luminescent signal is inversely proportional to kinase activity. [5][34][35] Step-by-Step Protocol (ADP-Glo™):
-
Kinase Reaction: Perform the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test compound.
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which converts ADP to ATP and contains luciferase and luciferin. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity. Calculate IC50 values as described above.
Cellular Assays for Target Engagement
Cell-based assays are crucial for confirming that an inhibitor can reach and bind to its target in a physiological context.
Principle: CETSA® measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. [2][18][31][37][38] Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells with the pyrazolopyridine inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing the non-denatured proteins) from the precipitated proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Principle: This is a bioluminescence resonance energy transfer (BRET)-based assay performed in live cells. The target kinase is expressed as a fusion with NanoLuc® luciferase, and a cell-permeable fluorescent tracer that binds to the kinase is added. Binding of the tracer to the NanoLuc®-kinase fusion protein brings the donor and acceptor into proximity, generating a BRET signal. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal. [1][4][26] Step-by-Step Protocol:
-
Cell Preparation: Transfect cells to express the NanoLuc®-kinase fusion protein.
-
Assay Setup: Seed the cells in a multiwell plate.
-
Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of the fluorescent tracer.
-
Signal Detection: Add the NanoBRET™ substrate and measure the BRET signal using a plate reader equipped with appropriate filters.
-
Data Analysis: The decrease in the BRET signal is proportional to the displacement of the tracer by the compound. IC50 values for target engagement in live cells can be determined.
Figure 5: General workflow for in vitro and cell-based kinase inhibitor profiling.
Conclusion
The pyrazolopyridine scaffold continues to be a cornerstone in the development of kinase inhibitors. Its versatility allows for the generation of compounds with a wide spectrum of selectivity profiles, from highly specific inhibitors targeting a single kinase to multi-targeted agents designed to combat complex diseases like cancer. The ability to fine-tune selectivity through strategic chemical modifications, guided by comprehensive profiling using an array of robust biochemical and cellular assays, is paramount to the successful development of safe and effective kinase-targeted therapies. This guide has provided a framework for comparing the selectivity of different pyrazolopyridine-based inhibitors and has detailed the experimental approaches necessary to generate the data that informs these critical drug discovery decisions. As our understanding of the human kinome and its role in disease continues to expand, the privileged pyrazolopyridine scaffold will undoubtedly remain a key player in the design of the next generation of precision medicines.
References
-
Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1452–1470. [Link]
-
Cisbio. (n.d.). HTRF® KinEASE™ TK. Retrieved from [Link]
-
Creative BioMart. (n.d.). Src Kinases. Retrieved from [Link]
-
Ferrara, N. (2004). Vascular Endothelial Growth Factor: Basic Science and Clinical Progress. Endocrine Reviews, 25(4), 581–611. [Link]
-
AnyGenes®. (n.d.). JAK-STAT Signaling Pathway: Functions and Biomarkers. Retrieved from [Link]
-
ResearchGate. (n.d.). A simplified diagrammatic representation of the JAK-STAT pathway. Retrieved from [Link]
-
Auld, D. S., et al. (2008). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 6(4), 505-516. [Link]
-
Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25. [Link]
-
Kelly, R. J., & Rixe, O. (2009). Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor. Targeted oncology, 4(4), 325–333. [Link]
-
Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 8(11), 2233-2244. [Link]
-
CUSABIO. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]
-
Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. [Link]
-
Wikipedia. (n.d.). Src (gene). Retrieved from [Link]
-
Encyclopedia.pub. (2021). PI3K/AKT/mTOR Signaling Pathway. Retrieved from [Link]
-
Cold Spring Harbor Perspectives in Biology. (n.d.). The JAK/STAT Pathway. Retrieved from [Link]
-
Rixe, O., & Kelly, R. J. (2009). Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor. Targeted oncology, 4(4), 325–333. [Link]
-
Brandvold, K. R., et al. (2012). Development of a Highly Selective c-Src Kinase Inhibitor. ACS Chemical Biology, 7(7), 1169–1174. [Link]
-
ResearchGate. (n.d.). Axitinib-A New Potent and Selective VEGFR Inhibitor. Retrieved from [Link]
-
Manley, P. W., et al. (2010). Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors. Proceedings of the National Academy of Sciences, 107(23), 10738-10743. [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
Al-Hujaily, E. M., et al. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. Scientific Reports, 11(1), 6291. [Link]
-
Brandvold, K. R., et al. (2012). Development of a Highly Selective c-Src Kinase Inhibitor. ACS Chemical Biology, 7(7), 1169–1174. [Link]
-
Unciti-Broceta, A., et al. (2020). A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. Cancer Research, 80(16), 3403-3413. [Link]
-
Unciti-Broceta, A., et al. (2023). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. RSC Medicinal Chemistry, 14(11), 2235-2244. [Link]
-
Chibale, K., et al. (2022). The anticancer human mTOR inhibitor sapanisertib potently inhibits multiple Plasmodium kinases and life cycle stages. Science Translational Medicine, 14(667), eabo7219. [Link]
-
Bantscheff, M., et al. (2019). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Cell Chemical Biology, 26(1), 118-128.e6. [Link]
-
ResearchGate. (n.d.). Dasatinib: An Anti-Tumour Agent via Src Inhibition. Retrieved from [Link]
-
Gray, N. S., et al. (2024). ZNL0325, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases. Journal of Medicinal Chemistry, 67(3), 2092–2102. [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11115–11129. [Link]
-
Al-Salem, H. S., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(8), 949. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan® Technology. Retrieved from [Link]
-
McInnes, I. B., et al. (2019). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology, 58(Supplement_6), vi33–vi43. [Link]
-
Meeprasert, J., et al. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega, 5(1), 477–486. [Link]
-
Tatton, L., et al. (2003). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. The Journal of biological chemistry, 278(7), 4847–4853. [Link]
-
Pal, S., et al. (2021). Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies. Clinical Cancer Research, 27(19), 5278-5286. [Link]
-
Traves, P. G., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(15), 3333. [Link]
-
McGregor, B. A., et al. (2022). Biomarker-Based Phase II Study of Sapanisertib (TAK-228): An mTORC1/2 Inhibitor in Patients With Refractory Metastatic Renal Cell Carcinoma. JCO Precision Oncology, (6), e2100371. [Link]
-
Pal, S. K., et al. (2021). Phase I study of mTORC1/2 inhibitor sapanisertib (TAK-228) in combination with metformin in patients (pts) with mTOR/AKT/PI3K pathway alterations and advanced solid malignancies. Journal of Clinical Oncology, 39(15_suppl), 3090-3090. [Link]
-
Pal, S., et al. (2024). Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies. DigitalCommons@TMC, The University of Texas MD Anderson Cancer Center, 1-10. [Link]
-
Hosseini, A., et al. (2020). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry, 8, 753. [Link]
-
Ghoreschi, K., et al. (2011). Tofacitinib (CP-690,550) inhibits STAT1 and STAT3 signaling in vitro and in vivo. The Journal of Immunology, 186(7), 4234-4243. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Src Kinases - Creative BioMart [creativebiomart.net]
- 5. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ard.bmj.com [ard.bmj.com]
- 10. Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urotoday.com [urotoday.com]
- 12. "Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in C" by Vivek Subbiah, Niamh Coleman et al. [digitalcommons.library.tmc.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rndsystems.com [rndsystems.com]
- 15. researchgate.net [researchgate.net]
- 16. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 24. cusabio.com [cusabio.com]
- 25. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 26. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 27. Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors | bioRxiv [biorxiv.org]
- 31. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. anygenes.com [anygenes.com]
- 35. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Src family kinase - Wikipedia [en.wikipedia.org]
- 37. researchgate.net [researchgate.net]
- 38. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Infrared Spectroscopy of Amino and Iodo Functional Groups in Pyrazolopyridines
An In-Depth Technical Guide
For researchers and professionals in drug development, the precise characterization of functionalized heterocyclic compounds is a cornerstone of molecular design and quality control. Pyrazolopyridines, a class of privileged scaffolds in medicinal chemistry, are frequently substituted with various functional groups to modulate their biological activity.[1][2] Among these, amino and iodo groups represent common modifications, yet their detection and differentiation via Infrared (IR) spectroscopy present unique challenges and require a nuanced understanding of their vibrational signatures.
This guide provides an in-depth, objective comparison of the IR spectral features of amino and iodo functional groups attached to the pyrazolopyridine core. Moving beyond a simple listing of frequencies, we will explore the causality behind the observed spectral bands, provide supporting experimental context, and offer a robust protocol for data acquisition. Our focus is on empowering researchers to confidently identify and distinguish these crucial functional groups, ensuring the structural integrity of their synthesized compounds.
Part 1: The Vibrational Basis of Functional Group Identification
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations. The frequency of the absorbed radiation is specific to the type of vibration and the atoms involved. The relationship between vibrational frequency (ν), the force constant of the bond (f), and the reduced mass of the atoms (μ) is described by Hooke's Law for a simple harmonic oscillator.[3]
This fundamental relationship dictates why different functional groups appear in distinct regions of the IR spectrum. Bonds with higher force constants (e.g., double and triple bonds) and bonds involving lighter atoms (e.g., O-H, N-H) vibrate at higher frequencies (higher wavenumbers). Conversely, bonds with lower force constants (single bonds) and those involving heavier atoms (e.g., C-Cl, C-Br, C-I) vibrate at lower frequencies.[3][4] This principle is the key to differentiating the light amino group from the heavy iodo group.
Caption: Relationship between atomic mass and vibrational frequency.
Part 2: The Unmistakable Signature of the Amino Group
The amino group (-NH₂) provides several distinct and reliable bands in the IR spectrum, making it relatively straightforward to identify. When attached to an aromatic system like pyrazolopyridine, its characteristics are well-defined.[5][6]
N-H Stretching Vibrations
The most diagnostic feature of a primary amine is the appearance of two absorption bands in the 3500-3300 cm⁻¹ region.[7]
-
Asymmetric Stretch: This higher frequency band (typically 3500-3420 cm⁻¹) involves the two N-H bonds stretching out of phase.[7]
-
Symmetric Stretch: The lower frequency band (typically 3420-3340 cm⁻¹) involves the two N-H bonds stretching in-phase.[7]
These bands are typically of medium intensity and are sharper than the broad O-H bands often seen in the same region.[8] For secondary amines (-NHR), only a single, weaker N-H stretching band is observed between 3350-3310 cm⁻¹.[7][8] The presence of two distinct peaks in this region is a hallmark of a primary amino group.
N-H Bending (Scissoring) and C-N Stretching Vibrations
Further confirmation of an amino group comes from other vibrational modes:
-
N-H Bending: Primary amines exhibit a medium-to-strong scissoring vibration that appears in the 1650-1580 cm⁻¹ range.[7][8] This band can sometimes be mistaken for a C=C double bond, but its presence alongside the N-H stretches is highly indicative of an -NH₂ group.
-
C-N Stretching: For aromatic amines, a strong C-N stretching band is expected in the 1340-1250 cm⁻¹ region.[3][7] This absorption is typically stronger and at a higher frequency than in aliphatic amines due to resonance with the aromatic ring, which increases the C-N bond's force constant.
Caption: Structure of an exemplary Amino-Pyrazolopyridine.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| Asymmetric N-H Stretch | 3500 - 3420 | Medium | One of two characteristic peaks for a primary amine.[7] |
| Symmetric N-H Stretch | 3420 - 3340 | Medium | The second characteristic peak for a primary amine.[7] |
| N-H Bending (Scissoring) | 1650 - 1580 | Medium - Strong | Confirmatory band for a primary amine.[8] |
| Aromatic C-N Stretch | 1340 - 1250 | Strong | Stronger and at a higher frequency than in aliphatic amines.[3] |
Part 3: The Subtle Signature of the Iodo Group
In stark contrast to the amino group, identifying an iodo substituent by a single, distinct peak is challenging. Its signature is far more subtle and relies on understanding its effect on the low-frequency region of the spectrum.
C-I Stretching Vibrations
The carbon-iodine bond involves a very heavy iodine atom, which, according to Hooke's law, results in a very low vibrational frequency.
This region presents two significant experimental challenges:
-
The Fingerprint Region: This area of the spectrum is crowded with many other single-bond stretching and bending vibrations (C-C, C-N, C-O), making a definitive assignment of the C-I stretch difficult.[9]
-
Instrumentation Limits: Standard FT-IR spectrometers use sodium chloride (NaCl) optics for sample cells and windows, which are not transparent below ~650 cm⁻¹.[9] Therefore, observing the C-I stretch often requires more expensive potassium bromide (KBr) or cesium iodide (CsI) optics that extend the visible range down to 400 cm⁻¹ and 250 cm⁻¹, respectively.
While direct observation is difficult, the presence of a heavy iodo-substituent will significantly alter the overall pattern of the fingerprint region compared to an unsubstituted pyrazolopyridine.
Caption: Structure of 4-Iodo-1H-pyrazole, a related scaffold.[10]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| Aryl C-I Stretch | < 600 | Strong | Difficult to observe with standard NaCl optics.[4][11] |
Part 4: Comparative Analysis: A Tale of Two Frequencies
The comparison between amino and iodo groups on a pyrazolopyridine scaffold is a study in contrasts. The amino group provides multiple, high-frequency, and easily identifiable peaks, while the iodo group offers a low-frequency peak that is often obscured or inaccessible.
| Functional Group | Primary Diagnostic Region | Key Features | Confidence of Identification |
| Amino (-NH₂) | 3500 - 3300 cm⁻¹ | Two sharp-to-medium intensity N-H stretching bands.[7][8] | High: The N-H stretches are highly characteristic. |
| Iodo (-I) | < 600 cm⁻¹ | A single C-I stretching band in the congested fingerprint region.[4][9] | Low to Medium: Identification is often indirect and requires appropriate instrumentation. |
For the practicing scientist, the diagnostic workflow is clear:
-
Examine the >3000 cm⁻¹ region: The presence of two peaks around 3400 cm⁻¹ is a strong indicator of a primary amine. Their absence rules it out.
-
Examine the 1650-1580 cm⁻¹ region: A medium-strong band here corroborates the presence of a primary amine.
-
For Iodo-compounds: The absence of the aforementioned amine bands is the first clue. Confirmation relies on comparing the fingerprint region of the substituted compound to an unsubstituted analog or using mass spectrometry, which can easily detect the isotopic signature of iodine.
It is also important to note that the pyrazolopyridine ring itself will produce characteristic C=C and C=N stretching absorptions, typically in the 1620-1450 cm⁻¹ region, which will be present in both amino- and iodo-substituted analogs.[12]
Part 5: Experimental Protocol for High-Fidelity FT-IR Analysis
To ensure trustworthy and reproducible data, a rigorous experimental protocol is essential. The following steps describe the preparation of a solid sample using the potassium bromide (KBr) pellet method, which is suitable for observing the full spectral range, including the C-I stretching region.
Protocol: KBr Pellet Preparation and FT-IR Data Acquisition
Objective: To obtain a high-quality transmission FT-IR spectrum of a solid pyrazolopyridine derivative.
Materials:
-
FT-IR Spectrometer (with a working range to at least 400 cm⁻¹)
-
Sample Compound (1-2 mg, finely ground and dried)
-
FT-IR Grade KBr (150-200 mg, desiccated)
-
Agate Mortar and Pestle
-
Pellet Press with Die Set
-
Spatula
-
Infrared Lamp or Vacuum Oven
Methodology:
-
Background Spectrum Acquisition:
-
Ensure the spectrometer's sample compartment is empty and clean.
-
Run a background scan (typically 16-32 scans are averaged). This is a critical self-validating step, as it subtracts the absorbance from atmospheric CO₂ and water vapor.
-
-
Sample Preparation:
-
Gently heat the KBr under an IR lamp or in a vacuum oven to remove any adsorbed water.
-
In the agate mortar, place ~1 mg of the sample and ~150 mg of the dried KBr.
-
Grind the mixture thoroughly with the pestle for 2-3 minutes until a fine, homogenous powder is obtained. Incomplete mixing is a common source of poor-quality spectra.
-
-
Pellet Pressing:
-
Carefully transfer a portion of the powder into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for 1-2 minutes. The resulting pellet should be thin and transparent. An opaque or cloudy pellet indicates insufficient grinding or moisture.
-
-
Sample Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
Acquire the sample spectrum, using the same number of scans as the background for consistency.
-
-
Data Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the functional groups of interest.
-
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
Conclusion
The infrared spectroscopic signatures of amino and iodo groups on pyrazolopyridine scaffolds are dramatically different. The amino group offers a wealth of clear, diagnostic peaks in the high-to-mid frequency range, making its identification robust and certain. In contrast, the iodo group provides a much subtler clue in a challenging, low-frequency region of the spectrum. For the drug development professional, a confident structural assignment relies on recognizing these key differences and employing a meticulous experimental technique. While IR spectroscopy is a powerful tool for identifying the amino group, it is best used in conjunction with other methods, such as mass spectrometry or NMR, for the unambiguous confirmation of an iodo-substituted pyrazolopyridine.
References
- IR Spectroscopy Tutorial: Amines. University of California, Los Angeles (UCLA).
- INFRARED SPECTROSCOPY. St.
- Alkyl and aryl halide infrared spectra. Chemistry Stack Exchange.
- Infrared Spectrometry.
- Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Publishing.
- Spectroscopy of Amines. Chemistry LibreTexts.
- Synthesis and bioactivity of novel amino-pyrazolopyridines. PubMed.
- INFRARED SPECTROSCOPY (IR). University of Colorado Boulder.
- The fe
- Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. PubMed.
- Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine deriv
- Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics.
- IR Tables. University of California, Santa Cruz.
- IR Spectrum and Characteristic Absorption Bands. Vancouver Island University.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
- IR: alkyl halides. University of Colorado Boulder, Department of Chemistry.
- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA.
- CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
- Vibrational Overtone Spectroscopy of Pyridine and Related Compounds.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.
- IR Spectrum | Table of IR Spectroscopy Values. ChemTalk.
- Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org.
- Molecular Structure, Vibrational Analysis, and Pharmacokinetic Evaluation of a Novel Pyrazole Derivative: Experimental and Computational Study.
- IR Spectroscopic Study of Substances Containing Iodine Adduct. RJPBCS.
- FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
- Study of substances containing iodine adduct by IR spectroscopy.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics [mdpi.com]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 10. mdpi.com [mdpi.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
Safety Operating Guide
5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine proper disposal procedures
Topic: 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Medicinal Chemists, EHS Officers, and Lab Managers[1][2][3]
Executive Summary & Chemical Assessment
5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine is a halogenated heterocyclic building block, commonly used as a scaffold in the synthesis of kinase inhibitors (e.g., BTK or JAK inhibitors).[1][2]
Effective disposal of this compound requires strict adherence to Halogenated Waste protocols.[2][4][5] Unlike standard organic waste, the presence of the Iodine atom (C-I bond) mandates specific incineration conditions to prevent the release of toxic iodine vapors (
Critical Hazard Profile:
-
Chemical Class: Halogenated Heteroaromatic.[2]
-
Primary Disposal Constraint: Halogen Content (>1000 ppm). This compound cannot be disposed of via fuel blending (standard non-halogenated waste).[1][2] It requires high-temperature incineration with acid gas scrubbing.[1][2]
-
Toxicological Flag: As a pyrazole derivative intended for kinase inhibition, treat as a suspected cytotoxic agent until specific toxicity data proves otherwise.[2]
Pre-Disposal Stabilization & Segregation
Before this compound leaves your bench, it must be stabilized to prevent accidental exposure or cross-contamination of waste streams.[2]
A. Solid Waste (Pure Substance)[2]
-
State: Powder/Crystalline Solid.[2]
-
Protocol:
-
Do not dissolve the solid in solvent solely for disposal.[2] This increases waste volume and disposal costs.[2]
-
Collect pure solid waste in a dedicated wide-mouth jar labeled "Hazardous Waste: Solid - Halogenated."
-
Double-Bagging: If the solid is in a weigh boat or vial, place the entire vessel into a clear polyethylene bag before depositing it into the solid waste drum.[2] This minimizes dust generation.[2]
-
B. Liquid Waste (Reaction Mixtures/Mother Liquors)[2]
-
Solubility: Soluble in DMSO, DMF, and warm Methanol.[2]
-
Segregation Rule:
-
CORRECT: Pour into the Halogenated Organic Solvents carboy (often Green-tagged).[1][2]
-
CRITICAL ERROR: Do not pour into the Non-Halogenated (Red-tagged) carboy. Even small amounts of iodine can contaminate a 55-gallon drum of non-halogenated waste, forcing the entire drum to be re-classified and incinerated at 3x the cost.[2]
-
C. Contaminated Debris (Sharps/Glassware)[1][2][6]
-
Glassware: Rinse 3x with Acetone or Methanol.[2] Collect the rinsate as Halogenated Liquid Waste .[2] The washed glass can then be treated as standard broken glass (unless the compound is designated P-listed/Acutely Toxic by your specific EHS protocol, though this CAS is generally not P-listed).[1][2]
-
Sharps: Needles used with this compound must go into Chemical Sharps containers, never general trash.[2]
Operational Disposal Workflow
The following decision tree illustrates the required logic for disposing of 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine to ensure regulatory compliance.
Figure 1: Decision matrix for segregating iodine-containing heterocyclic waste streams.
Quantitative Data for Waste Labeling
When filling out your facility's hazardous waste tag, accuracy is vital for the safety of downstream waste handlers.[2] Use the data below to populate the "Constituents" and "Hazards" sections.[3][4][5][6][7][8]
| Parameter | Value / Description | Operational Note |
| Chemical Name | 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine | Do not use abbreviations like "Iodo-intermediate" |
| CAS Number | Refer to specific vendor SDS (Commonly: 4522-35-4 for core analogs) | Verify exact CAS on your bottle; isomers vary.[1][2] |
| Hazard Class | Irritant, Toxic, Halogenated | Check "Halogenated" box explicitly.[2] |
| Physical State | Solid (Yellow to Off-White Powder) | |
| Reactivity | Light Sensitive | Store waste containers away from direct sunlight.[1][2] |
| EPA Waste Code | D001 (Ignitable-if in solvent), D003 (Reactive-potential), Characteristic | Consult local EHS for specific state codes.[1][2] |
The "Why": Scientific Rationale for Segregation[1][2]
As a researcher, understanding the causality of these procedures ensures better compliance:
-
The Iodine Factor: Iodine is a heavy halogen.[2] When incinerated in standard fuel-blending kilns (used for non-halogenated solvents like Acetone), it produces corrosive acid gases (
) and elemental Iodine ( ).[1][2] These destroy the refractory lining of standard kilns and can result in purple toxic plumes being released from the stack. -
Scrubber Requirement: By segregating this into the Halogenated stream, you ensure it is sent to a specialized facility equipped with caustic scrubbers (Sodium Hydroxide spray towers) that neutralize the acid gases before emission.[2]
-
Cost Control: Halogenated waste disposal costs roughly 2-3x more than non-halogenated waste.[1][2][4] contaminating a 20L carboy of Acetone with 50mL of this reaction mixture forces the entire 20L to be treated as high-cost halogenated waste.[1][2]
References
-
US Environmental Protection Agency (EPA). "Hazardous Waste Management System: Identification and Listing of Hazardous Waste; Halogenated Solvents."[2] Code of Federal Regulations, 40 CFR Part 261.[2] [1]
-
Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories."[2] 29 CFR 1910.1450.[2] [1]
-
University of Illinois Urbana-Champaign (DRS). "Halogenated Solvents and Waste Segregation Standard Operating Procedure." Division of Research Safety.[2] [1]
-
PubChem. "Compound Summary: Pyrazolo[3,4-b]pyridine derivatives."[1][2] National Library of Medicine.[2] [1]
Sources
- 1. echemi.com [echemi.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. bucknell.edu [bucknell.edu]
Personal protective equipment for handling 5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine
Executive Summary & Chemical Profile[1][2]
5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine is a potent heterocyclic building block, frequently employed as a scaffold in the synthesis of kinase inhibitors (e.g., Bcr-Abl, JAK inhibitors). Its structural integration of a basic amino group, a pyridine ring, and a heavy halogen (iodine) creates specific handling challenges that standard "general lab safety" protocols often overlook.
The Core Threat: As a research chemical, this substance likely lacks a comprehensive toxicological profile (LD50/LC50). Therefore, we apply the Precautionary Principle , treating it as a high-potency sensitizer and potential cytotoxin . The iodine substituent increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogs.
Hazard Identification (GHS Classification Extrapolated)
Based on structural analogs (e.g., 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine):
-
H302/H301: Harmful/Toxic if swallowed.[1]
-
Special Note: Iodine-containing compounds carry a risk of hypersensitivity reactions (sensitization) and thyroid effects upon chronic exposure.[1]
Personal Protective Equipment (PPE) Matrix
This section details the causality behind PPE selection. We do not use generic recommendations; we select gear based on the chemical's physical properties (fine powder, lipophilic).
| PPE Component | Specification | Technical Rationale (The "Why") |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary/Emergency) | The amine functionality facilitates hydrogen bonding, making the dust sticky/electrostatic. Inhalation is the fastest route to systemic toxicity. Engineering controls (Hood) are superior to respirators.[1] |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Permeation Risk: The iodine atom increases the molecule's lipophilicity, allowing it to permeate standard latex or thin nitrile faster than hydrophilic salts. Double gloving provides a "breakthrough buffer."[1] |
| Eye Protection | Chemical Splash Goggles (Not just safety glasses) | Fine heteroaromatic powders are easily airborne.[1] Safety glasses allow dust entry from the top/sides.[1] Goggles seal the ocular environment.[1] |
| Body Protection | Lab Coat (Buttoned) + Tyvek Sleeves | Exposed wrists are a common contamination point during weighing.[1] Tyvek sleeves bridge the gap between glove and coat.[1] |
Operational Workflow: Handling & Synthesis
A. Weighing & Transfer (Critical Control Point)
Risk: Electrostatic generation of dust.[1]
-
Engineering Control: All weighing MUST occur inside a certified chemical fume hood or a powder containment balance enclosure.[1]
-
Static Mitigation: Use an anti-static gun or ionizer bar if the powder is "flighty."[1]
-
Technique:
B. Solubilization
Risk: Enhanced dermal absorption.[1]
-
Solvent Choice: Common solvents include DMSO and DMF.[1]
-
Protocol:
C. Reaction Monitoring (TLC/LCMS)
Risk: Needle stick and aerosolization.[1]
-
Spotting: Use micro-capillaries.[1] Dispose of capillaries immediately into a sharps container inside the hood.
-
LCMS Prep: Filter samples using a syringe filter (0.2 µm PTFE) to prevent instrument clogging, but ensure the syringe is pointed away from the user in case of filter housing failure (back-spray).
Waste Disposal & Deactivation[7][8]
CRITICAL WARNING: Do not dispose of iodine-containing compounds in standard bleach streams or autoclave them.[1]
-
Autoclave + Iodine: Releases iodine vapor, contaminating the autoclave and posing an inhalation risk to future users.
Disposal Protocol
-
Solid Waste: Collect contaminated weighing boats, gloves, and paper towels in a sealed hazardous waste bag labeled "Toxic Solid - Halogenated Organic."
-
Liquid Waste:
-
Segregate into "Halogenated Organic Solvent Waste."[1]
-
Quenching (Optional but Recommended): If the waste contains free iodine (indicated by a purple/brown color), treat with 10% Sodium Thiosulfate solution until the color fades to yellow/clear before adding to the waste carboy. This reduces volatility.[1]
-
Visualizations
Figure 1: Risk Assessment & PPE Decision Logic
Caption: Logic flow for selecting PPE based on the physical state of the reagent (Solid vs. Solution).
Figure 2: Disposal & Deactivation Workflow
Caption: Step-by-step disposal process preventing iodine vapor release and cross-contamination.
[3]
Emergency Response Procedures
-
Inhalation: Move immediately to fresh air. If breathing is difficult, 911/Emergency Services.[1] Treat for potential delayed pulmonary edema (common with halogenated heterocycles).[1]
-
Skin Contact:
-
Eye Contact: Flush for 15 minutes, holding eyelids open.[1] Consult an ophthalmologist.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][7] [Link]
-
PubChem. (n.d.).[1] Compound Summary: 5-Iodo-1H-pyrazolo[3,4-b]pyridine (Analog).[1] National Library of Medicine.[1] [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.[1] [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
